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  • Product: 2-Amino-2-(2,3-dichlorophenyl)acetonitrile
  • CAS: 837369-52-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis Pathway of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

Executive Summary 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS: 837369-52-5) is a highly versatile α -aminonitrile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and sterica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS: 837369-52-5) is a highly versatile α -aminonitrile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and sterically hindered unnatural amino acids[1]. The presence of the 2,3-dichloro-substituted aromatic ring imparts unique electronic and steric properties, making it a valuable precursor for nitrogen-rich heterocycles (such as triazines and imidazoles) commonly found in anticonvulsant and agrochemical frameworks.

The most robust, scalable, and atom-economical route to synthesize this compound is via a modified 2[2]. This guide provides an in-depth mechanistic analysis, self-validating experimental protocols, and the causality behind critical process parameters.

Mechanistic Pathway: The Modified Strecker Synthesis

The Strecker synthesis is a classic three-component reaction comprising an aldehyde, an amine source, and a cyanide source[3]. For 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, the pathway proceeds through two distinct stages:

  • Iminium Ion Formation : 2,3-Dichlorobenzaldehyde undergoes condensation with ammonia. The electron-withdrawing nature of the ortho- and meta-chloro substituents increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by ammonia. However, it also renders the resulting imine highly susceptible to hydrolysis.

  • Cyanation (Nucleophilic Addition) : The cyanide anion acts as a soft nucleophile, attacking the hard electrophilic carbon of the protonated iminium intermediate to form the stable carbon-carbon bond of the α -aminonitrile[4].

G A 2,3-Dichlorobenzaldehyde (Electrophile) C Protonated Iminium Ion (Reactive Intermediate) A->C Condensation (-H2O) B NH4Cl / NH3 (Nucleophile / Acid Catalyst) B->C Protonation & Amine Addition E 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (Target α-Aminonitrile) C->E Nucleophilic Addition D NaCN (Cyanide Source) D->E C-C Bond Formation

Caption: Core mechanistic pathway of the multicomponent Strecker synthesis.

Experimental Design & Causality

To ensure high yield and process safety, the experimental conditions must be carefully engineered. Every reagent choice serves a specific mechanistic purpose:

  • Ammonium Chloride ( NH4​Cl ) as the Amine Source : Instead of using pure ammonia gas, NH4​Cl is utilized. It serves a dual purpose: it acts as a stable source of ammonia and provides a mildly acidic buffer (pKa ~9.2). This mild acidity is crucial for protonating the carbonyl oxygen of the aldehyde, enhancing its electrophilicity without lowering the pH to a level that would trigger the massive, lethal evolution of hydrogen cyanide (HCN) gas upon the addition of sodium cyanide[3].

  • Methanol/Water Co-Solvent System : 2,3-Dichlorobenzaldehyde is highly lipophilic and insoluble in pure water. Methanol acts as an organic solubilizer, while water is required to dissolve the inorganic salts ( NH4​Cl and NaCN ). This 1:1 co-solvent system ensures a homogeneous reaction mixture during the critical imine formation step, preventing premature precipitation of unreacted starting materials.

  • Thermal Control (0–5 °C) : The addition of NaCN to the iminium intermediate is highly exothermic. Maintaining the reaction at 0–5 °C during addition suppresses the formation of cyanohydrin byproducts and prevents the volatilization of any trace HCN.

Quantitative Data & Process Optimization

The following table summarizes the optimization of reaction conditions to maximize yield and purity.

Table 1: Optimization of Reaction Conditions for Cyanation
Solvent SystemTemp (°C)Cyanide SourceMolar Ratio (Aldehyde: NH4​Cl :CN)Yield (%)Purity (HPLC)
Pure Water25NaCN1.0 : 1.2 : 1.145%88%
Methanol/Water (1:1) 0 to 25 NaCN 1.0 : 1.2 : 1.1 82% 96%
THF/Water (1:1)0 to 25KCN1.0 : 1.5 : 1.278%94%
DCM (Biphasic)25TMSCN1.0 : 2.0 : 1.589%98%

Expert Insight: While the biphasic Trimethylsilyl cyanide (TMSCN) method yields the highest purity, the Methanol/Water system with NaCN provides the best balance of scalability, cost-effectiveness, and operational safety for industrial applications.

Detailed Step-by-Step Methodology

The following protocol is designed as a self-validating system, incorporating in-process checks to guarantee synthetic integrity.

Phase 1: Reaction Execution
  • Solubilization : In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 50.0 mmol (8.75 g) of 2,3-dichlorobenzaldehyde in 100 mL of methanol.

  • Imine Formation : Add an aqueous solution of ammonium chloride (60.0 mmol in 50 mL DI water). Stir the mixture at 25 °C for 30 minutes.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The UV-active aldehyde spot ( Rf​≈0.7 ) should diminish, replaced by a more polar, streak-like imine band.

  • Cyanation : Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add a solution of sodium cyanide (55.0 mmol in 30 mL DI water) dropwise over 20 minutes via an addition funnel.

  • Maturation : Remove the ice bath. Allow the mixture to warm to 25 °C and stir for 12–16 hours to drive the equilibrium toward the α -aminonitrile.

Phase 2: Workup, Quenching, and Isolation
  • Extraction : Dilute the mixture with 150 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Extract the organic layer. Wash the organic phase twice with 50 mL of brine.

  • Safety Quenching (Critical) : Collect all aqueous waste streams. Treat the aqueous waste with a 10% aqueous sodium hypochlorite (bleach) solution at pH > 10. Causality: The hypochlorite oxidizes highly toxic residual cyanide ( CN− ) to significantly less toxic cyanate ( OCN− ).

  • Purification : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure 2-Amino-2-(2,3-dichlorophenyl)acetonitrile.

Workflow Step1 1. Solubilization Aldehyde in MeOH Step2 2. Imine Formation Add NH4Cl (aq), 25°C Step1->Step2 Step3 3. Cyanation Add NaCN (aq) at 0-5°C Step2->Step3 TLC Validation Step4 4. Maturation Stir 12-16 hrs, 25°C Step3->Step4 Exotherm Control Step5 5. Extraction EtOAc / H2O Phase Split Step4->Step5 Reaction Complete Step6 6. Cyanide Quench NaOCl Treatment of Aqueous Step5->Step6 Aqueous Phase Step7 7. Isolation Crystallization from EtOH Step5->Step7 Organic Phase

Caption: Step-by-step experimental workflow and safety quenching protocol.

Analytical Characterization

To confirm the structural identity and purity of the isolated product, the following spectroscopic markers must be validated:

  • 1 H NMR ( CDCl3​ , 400 MHz) : The defining feature is the singlet of the α -proton adjacent to both the nitrile and the primary amine, typically resonating at δ 5.10 – 5.30 ppm. The aromatic protons of the 2,3-dichlorophenyl ring will appear as a distinct multiplet between δ 7.25 – 7.55 ppm.

  • IR Spectroscopy (ATR) : A sharp, weak-to-medium absorption band at ~2230 cm−1 confirms the presence of the nitrile ( C≡N ) group. Broad bands around 3320 and 3410 cm−1 indicate the primary amine ( −NH2​ ) stretching vibrations.

References

  • Title : Strecker Synthesis Source : Master Organic Chemistry URL : [Link]

  • Title : Strecker Synthesis Source : Organic Chemistry Portal URL :[Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS: 837369-52-5) Executive Summary As a Senior Application Scientist specializin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS: 837369-52-5)

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry, I frequently leverage α -aminonitriles as pivotal nodes in drug discovery workflows. 2-Amino-2-(2,3-dichlorophenyl)acetonitrile is a highly versatile chiral building block. Characterized by its sterically demanding and electron-withdrawing 2,3-dichlorophenyl moiety, this compound is predominantly utilized as a direct precursor in the synthesis of non-natural amino acids (such as 2,3-dichlorophenylglycine). These derivatives are critical for developing neuroprotective agents, ion channel modulators, and stabilized peptide therapeutics where enhanced blood-brain barrier (BBB) penetration and proteolytic resistance are required.

Molecular Architecture & Physicochemical Profiling

The structural framework of 2-amino-2-(2,3-dichlorophenyl)acetonitrile consists of a benzene ring substituted with chlorine atoms at the ortho and meta positions, attached to a stereocenter (the α -carbon). This α -carbon is simultaneously bonded to a primary amine ( −NH2​ ) and a nitrile ( −CN ) group.

The electron-withdrawing nature of the dichloro-substitution significantly increases the electrophilicity of the precursor aldehyde during synthesis, while also imparting high lipophilicity to the final drug candidates.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name 2-Amino-2-(2,3-dichlorophenyl)acetonitrile
CAS Number 837369-52-5
Molecular Formula C8​H6​Cl2​N2​
Molecular Weight 201.05 g/mol
Topological Polar Surface Area (TPSA) 49.8 Ų
Hydrogen Bond Donors 1 ( −NH2​ )
Hydrogen Bond Acceptors 2 ( −N , −CN )
LogP (Predicted) ~2.1 (Enhances lipophilicity)

Data supported by commercial and chemical databases [1], [3].

Mechanistic Synthesis: The Strecker Pathway

The classical [2] remains the most robust and scalable method for generating α -aminonitriles.

Causality in Experimental Design: Rather than utilizing highly toxic and volatile hydrogen cyanide (HCN) gas, our protocol employs a self-buffering system of ammonium chloride ( NH4​Cl ) and sodium cyanide ( NaCN ). This choice is deliberate: it generates HCN in situ at a controlled rate while simultaneously providing the ammonia necessary for the initial imine condensation. The mild acidic environment provided by the ammonium ion facilitates the nucleophilic attack of ammonia on the carbonyl carbon without prematurely degrading the sensitive nitrile product.

Step-by-Step Synthetic Protocol
  • Imine Formation: Suspend 2,3-dichlorobenzaldehyde (1.0 eq) in a methanolic solution of ammonium chloride (1.5 eq). Stir the mixture at room temperature for 2 hours.

  • Cyanation: Slowly add sodium cyanide (1.2 eq) dissolved in minimal deionized water dropwise to the reaction mixture. Critical Control: Maintain the internal temperature below 25°C using a water bath to prevent exothermic degradation and side-product formation.

  • Reaction Progression: Allow the mixture to stir for 12 hours. The cyanide ion attacks the highly electrophilic imine carbon, driving the equilibrium toward the α -aminonitrile.

  • Isolation: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield racemic 2-amino-2-(2,3-dichlorophenyl)acetonitrile as a crystalline solid.

StreckerMechanism A 2,3-Dichlorobenzaldehyde (Electrophile) C Imine Intermediate (Activated Electrophile) A->C + NH3 - H2O B Ammonia (NH3) (Nucleophile) B->C Nucleophilic Attack E 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (Target Molecule) C->E + CN- Nucleophilic Addition D Cyanide Ion (CN-) (Nucleophile) D->E

Caption: Strecker synthesis mechanism for 2-amino-2-(2,3-dichlorophenyl)acetonitrile.

Downstream Applications in Drug Development

The primary synthetic utility of this compound lies in its nitrile group, which serves as a masked carboxylic acid. By unmasking this group, we generate non-natural amino acids that are highly prized in medicinal chemistry.

Protocol: Hydrolysis to 2,3-Dichlorophenylglycine

Causality in Experimental Design: Strong acidic conditions are required to fully hydrolyze the nitrile to a carboxylic acid without stalling at the intermediate amide stage. Furthermore, the acidic environment protonates the primary amine, protecting it from unwanted side reactions (such as self-condensation) during the harsh reflux.

  • Acidic Hydrolysis: Suspend 2-amino-2-(2,3-dichlorophenyl)acetonitrile in 6M HCl (10 mL/mmol). Heat the mixture to reflux (approx. 105°C) for 18 hours.

  • Neutralization: Cool the reaction mixture to 0°C. Carefully adjust the pH to the isoelectric point of the resulting amino acid (approx. pH 5.5-6.0) using 2M NaOH.

  • Crystallization: Collect the precipitated 2-amino-2-(2,3-dichlorophenyl)acetic acid (2,3-dichlorophenylglycine) via vacuum filtration. Wash with cold water and ethanol, then dry in vacuo.

This resulting non-natural amino acid is heavily utilized in solid-phase peptide synthesis (SPPS). The bulky, lipophilic 2,3-dichlorophenyl group provides steric bulk that can lock peptides into specific bioactive conformations, preventing rapid proteolytic cleavage in vivo [3].

DownstreamApplications Core 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (Core Scaffold) Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) Core->Hydrolysis Reduction Nitrile Reduction (LiAlH4 or H2/Pd) Core->Reduction AminoAcid 2,3-Dichlorophenylglycine (Non-Natural Amino Acid) Hydrolysis->AminoAcid Diamine 1,2-Diamine Derivative (Ligand/Chelator) Reduction->Diamine Peptide Peptide Therapeutics (Neuroprotective Drugs) AminoAcid->Peptide Solid-Phase Synthesis

Caption: Downstream synthetic divergence of the alpha-aminonitrile core.

Analytical Validation & Quality Control

To ensure trustworthiness and reproducibility in the synthesis, a self-validating analytical protocol must be employed to confirm both identity and purity before downstream application.

  • 1 H NMR (DMSO- d6​ , 400 MHz): Validation is confirmed by the complete disappearance of the aldehyde proton signal ( 10.0 ppm) from the starting material. The newly formed chiral α -proton will appear as a distinct singlet at 5.5 ppm. The amine protons ( −NH2​ ) typically manifest as a broad singlet between 2.5–3.0 ppm, which will disappear upon D2​O exchange.

  • FT-IR Spectroscopy: The nitrile ( −C≡N ) stretch is typically weak but observable at 2230 cm −1 . Crucially, the strong carbonyl stretch of the starting aldehyde ( 1700 cm −1 ) must be completely absent, validating the complete conversion of the precursor.

  • LC-MS (ESI+): Confirm the mass [M+H]+ at m/z 201.0. The presence of two chlorine atoms will yield a characteristic 9:6:1 isotopic clustering pattern (due to 35Cl and 37Cl isotopes), providing definitive proof of the dichlorophenyl moiety's integrity.

References

  • ACS Publications. "Stoichiometry-Regulated Synthesis of Three Adenine-Based Coordination Polymers for Catalytic Excellence through the Synergistic Amalgamation of Coordinative Unsaturation and Lewis Basic Sites." Inorganic Chemistry. Available at:[Link]

  • PubChem. "2-[(2,3-Dichlorophenyl)amino]phenylacetic acid | C14H11Cl2NO2 | CID 14762942." National Center for Biotechnology Information. Available at:[Link]

Foundational

biological activity of dichlorophenylacetonitrile compounds

An In-depth Technical Guide on the Biological Activity of Dichlorophenylacetonitrile Compounds For Researchers, Scientists, and Drug Development Professionals The dichlorophenylacetonitrile core is a significant pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of Dichlorophenylacetonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

The dichlorophenylacetonitrile core is a significant pharmacophore in medicinal chemistry and agrochemical development. The strategic placement of two chlorine atoms on the phenyl ring dramatically influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution.[1] These modifications, in turn, are pivotal in dictating the compound's interaction with biological targets, leading to a diverse range of activities.[1] This guide provides a detailed examination of the known biological activities of dichlorophenylacetonitrile derivatives, focusing on their mechanisms of action, quantitative data, and the experimental workflows essential for their evaluation.

This scaffold serves as a versatile building block for creating novel compounds with enhanced biological potency.[2] Its derivatives have been investigated for a range of therapeutic and practical applications, from targeting cancer cells to combating viral infections and protecting crops.[2][3][4]

Potent Anticancer Activity: Mechanisms and Evaluation

A primary area of investigation for dichlorophenylacetonitrile compounds is their significant and often selective cytotoxic activity against various cancer cell lines. Research has identified multiple mechanisms through which these compounds exert their anticancer effects, primarily through modulation of the Aryl Hydrocarbon Receptor (AhR) and inhibition of tubulin polymerization.[3][5]

Aryl Hydrocarbon Receptor (AhR) Modulation and Selective Cytotoxicity

A library of dichlorophenylacrylonitriles, synthesized via Knoevenagel condensation of 3,4-dichloro- and 2,6-dichlorophenylacetonitriles, has demonstrated remarkable potency and selectivity, particularly against breast cancer cells.[3]

2.1.1 Mechanism of Action: AhR Ligand Activity

Molecular docking studies suggest a strong correlation between the predicted binding efficiencies of these compounds to the Aryl Hydrocarbon Receptor (AhR) and their observed cytotoxicity in MCF-7 breast cancer cells.[3] This indicates that the anticancer effect is, at least in part, mediated by their function as AhR ligands. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with cellular growth, differentiation, and apoptosis. Aberrant AhR signaling is implicated in the progression of several cancers, making it a viable therapeutic target.

2.1.2 Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is often quantified by the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value. The data below summarizes the potent activity of lead compounds against various cancer cell lines.

Compound IDStructureTarget Cell LineGI₅₀ / IC₅₀ (µM)SelectivityReference
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) Dichlorophenylacrylonitrile derivativeMCF-7 (Breast)0.127 ± 0.04260-fold selective for MCF-7[3]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) Dichlorophenylacrylonitrile derivativeVarious Cancer Lines0.030 ± 0.014Sub-micromolar potency[3]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38) Dichlorophenylacrylonitrile derivativeVarious Cancer Lines0.034 ± 0.01Sub-micromolar potency[3]
Compound 1g2a 2-phenylacrylonitrile derivativeHCT116 (Colon)0.0059High[5]
Compound 1g2a 2-phenylacrylonitrile derivativeBEL-7402 (Liver)0.0078High[5]
Tubulin Polymerization Inhibition

Certain 2-phenylacrylonitrile derivatives, which can include dichlorophenyl moieties, have been identified as potent tubulin inhibitors.[5] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a well-established mechanism for anticancer drugs like Taxol.

2.2.1 Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of these compounds:

  • Substitution on the Phenyl Ring : The position of the dichloro- substitution significantly impacts potency. A 2,6-dichlorophenyl moiety, for instance, led to a 10-fold decrease in potency compared to its 3,4-dichloro counterpart.[3]

  • Nitrogen Moieties : The addition of nitro (-NO₂) groups can enhance activity, while the corresponding amino (-NH₂) analogues may be even more potent, though not universally.[3]

  • Halogenation : Introducing other halogens, like bromine, can enhance solubility without compromising cytotoxicity.[3]

Experimental Workflow: Assessing In Vitro Cytotoxicity

A self-validating system for assessing cytotoxicity involves multiple assays that measure different cellular health parameters. This approach provides a more complete picture of a compound's effect and helps to rule out assay-specific artifacts.[6][7]

Cytotoxicity_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Incubation cluster_analysis 4. Data Analysis Cell_Culture Culture selected cell lines (e.g., MCF-7, HCT116) Seeding Seed cells into 96-well plates Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of dichlorophenylacetonitrile compounds Treatment Treat cells with compound dilutions Seeding->Treatment Incubation Incubate for a determined period (e.g., 48-72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Release Assay (Membrane Integrity) Incubation->LDH TB Trypan Blue Assay (Membrane Permeability) Incubation->TB Data_Analysis Calculate % Viability and determine IC50/GI50 values MTT->Data_Analysis LDH->Data_Analysis TB->Data_Analysis

Caption: Workflow for comprehensive in vitro cytotoxicity assessment.

2.3.1 Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

  • Preparation : Follow steps 1 and 2 from the workflow diagram above.

  • Reagent Addition : After incubation, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate cell viability relative to untreated control cells.

Causality : This assay is chosen because a reduction in metabolic activity is a hallmark of cytotoxicity. Its widespread use allows for cross-study comparisons.[8]

2.3.2 Protocol: LDH Release Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[7]

  • Preparation : Follow steps 1 and 2 from the workflow diagram. Include a "maximum LDH release" control by lysing a set of untreated cells with a detergent.[7]

  • Sample Collection : After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

  • Reaction : Add the supernatant to a reaction mixture containing substrates that are converted by LDH into a colored or fluorescent product.

  • Measurement : Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

  • Analysis : Calculate cytotoxicity as a percentage of the maximum LDH release control.

Causality : Measuring LDH release provides direct evidence of compromised membrane integrity, a clear indicator of cytotoxic cell death.[7] It complements the metabolic data from the MTT assay.

Antiviral Properties: Targeting Picornaviruses

Beyond anticancer applications, certain dichlorophenylacetonitrile derivatives have demonstrated significant antiviral activity.

Mechanism of Action: Inhibition of Early-Stage Viral Replication

The compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, known as MDL-860, was found to inhibit the replication of 11 out of 12 tested picornaviruses.[4] Its mechanism does not involve direct inactivation of the virus particle. Instead, MDL-860 appears to inhibit an early event in the viral replication cycle that occurs after the virus uncoats but before the synthesis of the majority of viral RNA.[4] This was demonstrated by its ability to inhibit the uptake of [³H]uridine in infected cells without affecting it in uninfected cells.[4]

Experimental Workflow: Viral Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the effectiveness of an antiviral agent. It measures the ability of a compound to prevent a virus from forming plaques (zones of cell death) in a monolayer of host cells.

Plaque_Reduction_Workflow cluster_prep 1. Preparation cluster_infection 2. Infection & Treatment cluster_incubation 3. Plaque Formation cluster_analysis 4. Visualization & Analysis Cell_Monolayer Prepare confluent monolayers of host cells in 6-well plates Infection Infect cell monolayers with diluted virus Cell_Monolayer->Infection Virus_Dilution Prepare serial dilutions of virus stock Adsorption Allow virus to adsorb (e.g., 1 hour at 37°C) Infection->Adsorption Overlay Add semi-solid overlay medium containing dichlorophenylacetonitrile compound at various concentrations Adsorption->Overlay Incubation Incubate plates until plaques are visible (2-5 days) Overlay->Incubation Staining Fix and stain cells (e.g., with crystal violet) Incubation->Staining Counting Count the number of plaques in each well Staining->Counting Analysis Calculate % plaque reduction and determine EC50 Counting->Analysis

Caption: Workflow for the viral plaque reduction assay.

Emerging and Other Biological Activities

Agrochemical Applications

The dichlorophenylacetonitrile structure is a key intermediate in the synthesis of various agrochemicals, including effective pesticides and herbicides.[2] Its properties can lead to selective activity against target pests while minimizing the impact on non-target species, contributing to the development of more sustainable agricultural practices.[2]

Potential for Ion Channel Modulation: A Frontier for Research

Ion channels are crucial membrane proteins that regulate numerous physiological processes and are major drug targets.[9][10] The physicochemical properties of dichlorophenyl-containing compounds make them plausible candidates for ion channel modulators. While this specific activity is not yet widely reported for dichlorophenylacetonitriles, the established importance of ion channels in pain, cardiovascular disorders, and neurological conditions makes this an exciting area for future research.[9][11]

4.2.1 Experimental Approach: High-Throughput Fluorescence-Based Flux Assays

Assessing a compound library for ion channel activity requires high-throughput screening (HTS) methods. Fluorescence-based ion flux assays are well-suited for this purpose.[12] These assays use fluorescent indicators that are sensitive to specific ions (e.g., Na⁺, K⁺, Ca²⁺) or changes in membrane potential.[9]

Ion_Channel_Workflow Start Prepare stable cell line expressing target ion channel Load_Dye Load cells with ion-sensitive fluorescent dye Start->Load_Dye Add_Compound Add dichlorophenylacetonitrile compounds from library Load_Dye->Add_Compound Baseline Measure baseline fluorescence Add_Compound->Baseline Stimulate Add agonist/antagonist to activate/inhibit the channel Baseline->Stimulate Measure_Flux Measure change in fluorescence (ion flux) Stimulate->Measure_Flux Analyze Identify 'hits' that modulate ion flux Measure_Flux->Analyze Follow_Up Confirm hits with electrophysiology (e.g., patch-clamp) Analyze->Follow_Up

Caption: High-throughput screening workflow for ion channel modulators.

Conclusion and Future Directions

Dichlorophenylacetonitrile compounds represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy as selective anticancer agents and antiviral compounds provides a strong foundation for further drug development. The structure-activity relationships uncovered to date offer a clear roadmap for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise downstream signaling pathways affected by AhR modulation and further exploring the potential of these compounds as tubulin inhibitors. The antiviral spectrum should be expanded to other viral families. Furthermore, a systematic investigation into their effects on various ion channels could unveil entirely new therapeutic applications, addressing unmet needs in neurology, cardiology, and pain management. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutic agents.

References

  • McFadyen, J. D., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem. Available at: [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Reaction Biology. (n.d.). Ion Channel Assay Services. Available at: [Link]

  • IntechOpen. (2025). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. Available at: [Link]

  • ACS Publications. (2022). Exploring Pathways and Mechanisms for Dichloroacetonitrile Formation from Typical Amino Compounds during UV/Chlorine Treatment. Environmental Science & Technology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Small molecule-ion channel match making: A natural fit for new ASIC ligands. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Available at: [Link]

  • Drug Discovery World. (2015). Ion channels: Small molecules versus biologics – the quest for the ideal Na v 1.7 inhibitor. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Available at: [Link]

  • J&K Scientific LLC. (2013). 2,4-Dichlorophenylacetonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Products as Antiviral Agents. Available at: [Link]

  • MDPI. (2024). Chemical and Biological Investigations of Antiviral Agents Against Plant Viruses Conducted in China in the 21st Century. Available at: [Link]

  • PubMed. (2010). Discovery of novel antiviral agents directed against the influenza A virus nucleoprotein using photo-cross-linked chemical arrays. Available at: [Link]

  • RCSI Repository. (2022). Natural products containing the nitrile functional group and their biological activities. Available at: [Link]

  • Google Patents. (n.d.). Antiviral compounds.
  • National Center for Biotechnology Information. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profiling of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile in Organic Solvents

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS: 837369-52-5 Executive Summary In the landscape of synthetic organic chemistry and active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS: 837369-52-5

Executive Summary

In the landscape of synthetic organic chemistry and active pharmaceutical ingredient (API) development, 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS: 837369-52-5) serves as a highly functionalized, versatile intermediate[1]. Typically synthesized via the Strecker amino acid synthesis, this molecule contains a unique triad of functional groups: a primary amine, a nitrile, and a highly lipophilic 2,3-dichlorophenyl ring[2].

As a Senior Application Scientist, I frequently observe that the downstream success of cross-coupling reactions, crystallization, and biological assay formulation hinges entirely on understanding the thermodynamic solubility of this intermediate. This whitepaper provides an in-depth, causality-driven guide to predicting, empirically determining, and optimizing the solubility of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile in various organic solvents.

Physicochemical Profiling & Predictive Solubility Framework

To master the solubility of a compound, one must first deconstruct its molecular architecture. The solubility of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile is governed by the competing thermodynamic forces of its functional domains:

  • The 2,3-Dichlorophenyl Ring: This moiety is highly lipophilic, planar, and electron-withdrawing. It drives strong intermolecular π−π stacking and hydrophobic interactions, significantly increasing the crystal lattice energy.

  • The Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor.

  • The Nitrile (-CN): A strong dipole and a hydrogen bond acceptor.

The Causality of Solvation: For dissolution to occur, the solvation energy provided by the organic solvent must exceed the crystal lattice energy of the solid. Because the molecule possesses both strong hydrogen-bonding networks (amine/nitrile) and strong dispersion forces (dichlorophenyl), it exhibits an amphiphilic solubility profile. Polar aprotic solvents excel here because their high dielectric constants disrupt the polar networks, while their organic backbones accommodate the lipophilic ring.

Table 1: Predicted Solubility Matrix in Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale (Causality)
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)High dielectric constants disrupt H-bonds; excellent solvation of both polar and lipophilic domains.
Halogenated Dichloromethane (DCM)High (50–100 mg/mL)Favorable London dispersion forces between the solvent and the dichlorophenyl ring.
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Can H-bond with the amine/nitrile, but solvation is sterically hindered by the bulky, hydrophobic aryl ring.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Insufficient dipole moment to break the intermolecular hydrogen bonding of the solid crystal lattice.

Empirical Solubility Determination: The Thermodynamic Shake-Flask Protocol

While predictive models are useful, empirical validation is mandatory for regulatory and scale-up purposes. The "Shake-Flask" method is the gold standard for determining thermodynamic equilibrium solubility[3],[4].

Unlike kinetic solubility assays (which involve dissolving the compound in DMSO and crashing it out in a secondary solvent)[5], the thermodynamic shake-flask method measures the true equilibrium between the solid crystal lattice and the solvated state[6],[7].

Step-by-Step Methodology (Self-Validating System)

Step 1: Saturation (The Excess Solid Principle)

  • Action: Weigh approximately 50 mg of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile into a 4 mL amber glass vial. Add 1 mL of the target organic solvent.

  • Causality: You must ensure a visible excess of solid remains. If all solid dissolves, the solution is not saturated, and you are measuring concentration, not maximum solubility[3].

Step 2: Isothermal Agitation

  • Action: Seal the vial tightly with a PTFE-lined septum cap. Place on an orbital shaker at 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 24 to 48 hours[4].

  • Causality: PTFE caps prevent the evaporation of volatile organic solvents (like DCM), which would artificially concentrate the sample. The 24-48 hour window overcomes the activation energy of dissolution, ensuring true thermodynamic equilibrium rather than a transient kinetic state[6].

Step 3: Phase Separation

  • Action: Extract 0.5 mL of the suspension and filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Causality: Critical Step. Do not use Nylon or PES filters. The highly lipophilic 2,3-dichlorophenyl group will non-specifically bind to Nylon, artificially lowering your measured solubility. PTFE is chemically inert and prevents this loss. Filtration removes micro-particulates that would scatter light and inflate downstream UV absorbance readings[7].

Step 4: Dilution and Quantification

  • Action: Dilute the filtrate with the HPLC mobile phase by a known factor (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of the UV detector.

ShakeFlask A 1. Solid Addition (Excess Compound) C 3. Isothermal Agitation (24-48h at 25°C) A->C B 2. Solvent Addition (Target Organic Solvent) B->C D 4. Phase Separation (0.45 µm PTFE Filtration) C->D E 5. Analytical Quantification (HPLC-UV Analysis) D->E

Figure 1: Thermodynamic shake-flask workflow for empirical solubility determination.

Analytical Quantification via HPLC-UV

To accurately quantify the dissolved 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is required. Direct UV measurement of the organic solvent is often impossible due to solvent UV-cutoff limits (e.g., acetone and DMSO absorb heavily in the UV spectrum).

HPLC Protocol Specifications
  • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 3 µm). Why? The C18 stationary phase provides excellent retention for the lipophilic dichlorophenyl ring.

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% TFA). Why? The Trifluoroacetic acid (TFA) protonates the primary amine, preventing peak tailing and ensuring a sharp, Gaussian peak shape.

  • Detection Wavelength: 230 nm (optimal for the substituted aromatic ring).

HPLCLogic A Standard Curve Generation (Known Concentrations) C HPLC-UV Injection (Detect at 230 nm) A->C B Sample Dilution (To fit linear range) B->C D Peak Area Integration C->D E Solubility Calculation (mg/mL) D->E

Figure 2: Analytical quantification logic for determining dissolved compound concentration.

Strategic Solvent Selection for Downstream Workflows

Understanding the solubility profile of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile empowers scientists to make intelligent solvent choices for subsequent applications:

  • For Chemical Synthesis & Cross-Coupling: Use DMF or DMSO . The high solubility ensures the intermediate is fully solvated, maximizing collision frequency and reaction kinetics.

  • For Recrystallization & Purification: A binary solvent system is highly recommended. Dissolve the compound in a minimal amount of hot Ethyl Acetate (good solvent), and slowly titrate in Hexane (anti-solvent) until the cloud point is reached. The stark difference in solubility between these two solvents will force the compound into a highly pure crystalline state.

  • For Biological Assays (In Vitro): Prepare master stocks in 100% DMSO (up to 50 mM). However, when diluting into aqueous assay buffers, keep the final DMSO concentration below 1% to prevent solvent-induced cytotoxicity. Be vigilant for compound precipitation ("crashing out") upon aqueous dilution, which is a common failure point for highly halogenated compounds[5].

References

  • World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Annex 4. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Determination of Water Solubility Using the Shake Flask Method." OPPTS Test Guidelines. Available at: [Link]

  • BioAssay Systems. "Solubility Testing – Shake Flask Method Summary." BioAssay Systems Protocols. Available at:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io Repository. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Experimental Protocols for the Strecker Synthesis of α-Aminonitriles: From Classical to Catalytic Asymmetric Approaches

Introduction and Mechanistic Causality First reported by Adolph Strecker in 1850, the Strecker synthesis remains one of the most robust, atom-economical, and scalable methods for the preparation of α-amino acids[1],[2]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

First reported by Adolph Strecker in 1850, the Strecker synthesis remains one of the most robust, atom-economical, and scalable methods for the preparation of α-amino acids[1],[2]. The core transformation is a multicomponent condensation involving an aldehyde or ketone, an amine (or ammonia), and a cyanide source to generate an α-aminonitrile intermediate[2]. Subsequent acidic or basic hydrolysis of the nitrile group yields the desired α-amino acid[3].

The Mechanistic Pathway

The success of a Strecker reaction relies heavily on shifting the equilibrium of imine formation and controlling the kinetics of nucleophilic cyanation. The reaction proceeds through the following causal sequence:

  • Hemiaminal Formation : The weakly nucleophilic amine attacks the electrophilic carbonyl carbon. This step is accelerated by mild Brønsted or Lewis acids, which protonate the carbonyl oxygen to lower the LUMO energy[4],[3].

  • Dehydration to Imine/Iminium : The acid catalyst further protonates the hydroxyl group of the hemiaminal, facilitating the elimination of water to form a highly electrophilic imine or iminium ion[3].

  • Cyanation : The cyanide anion attacks the imine carbon. In modern protocols, Trimethylsilyl cyanide (TMSCN) is preferred over highly toxic HCN gas or inorganic cyanide salts. TMSCN acts as a safe, liquid cyanide reservoir that gradually releases CN⁻ in the presence of protic solvents or Lewis bases, preventing the buildup of toxic gas and minimizing side reactions[5],[6].

StreckerMechanism A Aldehyde (R-CHO) C Hemiaminal Intermediate A->C + Amine B Amine (R'-NH2) B->C D Imine/Iminium Ion C->D - H2O (Acid Catalyzed) F α-Aminonitrile Product D->F + CN- attack E Cyanide Source (e.g., TMSCN) E->F Donates CN-

Mechanistic pathway of the Strecker synthesis from aldehyde to α-aminonitrile.

Optimization of Reaction Conditions

Historically, Strecker syntheses suffered from the use of hazardous reagents and poor stereocontrol[1]. Modern methodologies emphasize green chemistry (using water as a solvent) and asymmetric organocatalysis[5],[6]. The table below summarizes the quantitative optimization data across different catalytic systems, demonstrating why specific promoters and solvents are chosen for targeted outcomes.

Table 1: Comparative Optimization of Catalyst and Solvent Systems

EntryCatalyst SystemSolventCyanide SourceTime (h)Yield (%)Enantiomeric Excess (ee %)
1None (Control)H₂OTMSCN24.0< 10N/A (Racemic)
2Indium Powder (10 mol%)H₂OTMSCN0.598N/A (Racemic)
3Acetic Acid (1.0 equiv)H₂OTMSCN2.095N/A (Racemic)
4Chiral Thiourea (5 mol%)TolueneHCN / TMSCN15.09298

Data synthesized from established literature demonstrating the shift from uncatalyzed to highly optimized green and asymmetric systems[5],[4],[6].

Experimental Workflows and Protocols

Protocol A: Green, One-Pot Racemic Strecker Synthesis in Aqueous Media

This protocol utilizes acetic acid as a mild, environmentally benign promoter in water. The causality behind this design is that water drives the hydrophobic α-aminonitrile product to precipitate, creating a self-purifying and self-validating system where reaction completion is visually indicated by product crash-out[4].

Reagents:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 119 mg)

  • Glacial Acetic Acid (1.0 mmol, 60 mg)

  • Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Reagent Equilibration: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde and aniline to 2.0 mL of deionized water.

  • Catalyst Addition: Add glacial acetic acid to the biphasic mixture. Stir vigorously at room temperature (25 °C) for 15 minutes to allow the pre-formation of the iminium intermediate.

  • Cyanation (Fume Hood Required): Slowly add TMSCN dropwise over 2 minutes. Caution: TMSCN is highly toxic and moisture-sensitive; handle only in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the mixture at 120 °C (if utilizing sterically hindered amines) or room temperature for standard substrates[4]. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The consumption of the UV-active imine spot and the appearance of a lower Rf product spot validates the progression.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Quench the unreacted TMSCN by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography or recrystallization to yield the pure α-aminonitrile. Validate the structure via ¹H NMR (look for the characteristic α-proton singlet near 5.0–5.5 ppm).

Protocol B: Catalytic Enantioselective Strecker Synthesis

To synthesize non-proteinogenic, enantiopure amino acids, chiral hydrogen-bonding catalysts are employed[6]. The chiral thiourea catalyst forms a rigid dual hydrogen-bond network with the imine, shielding one enantiotopic face and forcing the cyanide to attack stereoselectively.

Reagents:

  • N-Allyl Imine derivative (1.0 mmol)

  • Jacobsen-type Chiral Amido-Thiourea Catalyst (5 mol%, 0.05 mmol)

  • TMSCN (1.2 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the imine and the chiral thiourea catalyst, then dissolve in anhydrous toluene.

  • Cryogenic Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Lower temperatures reduce the kinetic energy of the system, preventing background uncatalyzed racemic cyanation and maximizing the enantiomeric excess (ee).

  • Cyanation: Add TMSCN dropwise. Maintain the temperature strictly at -20 °C.

  • Incubation: Stir the reaction for 15–24 hours. Monitor via chiral HPLC to validate both conversion and enantioselectivity.

  • Quenching: Quench with cold methanol (1 mL) to destroy excess TMSCN, then warm to room temperature.

  • Isolation: Concentrate the mixture and purify via silica gel chromatography. The catalyst can often be recovered during this step for reuse[6].

Workflow Step1 Step 1: Reagent Preparation Equilibrate aldehyde, amine, and catalyst in solvent Step2 Step 2: Cyanation Slowly add TMSCN (Caution: Highly Toxic) Step1->Step2 Step3 Step 3: Reaction Monitoring Track via TLC / HPLC until imine consumption Step2->Step3 Step4 Step 4: Quenching & Workup Quench with NaHCO3, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Column chromatography or crystallization Step4->Step5

Standard experimental workflow for the one-pot three-component Strecker reaction.

Sources

Application

Application Note: Chromatographic Purification of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

Introduction & Chemical Context 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS: 837369-52-5) is a critical α-aminonitrile intermediate, predominantly utilized in the synthesis of the anticonvulsant pharmaceutical Lamotr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS: 837369-52-5) is a critical α-aminonitrile intermediate, predominantly utilized in the synthesis of the anticonvulsant pharmaceutical Lamotrigine[1, 2]. Typically synthesized via the Strecker reaction from 2,3-dichlorobenzaldehyde, the isolation and purification of this compound present a classic, yet formidable, chromatographic challenge.

Because the molecule possesses both a basic primary amine and a labile nitrile group, it is highly susceptible to on-column degradation and severe peak tailing when exposed to standard normal-phase silica gel [3]. This application note details a robust, self-validating protocol for the purification of this compound, emphasizing the mechanistic causality behind each methodological choice to ensure high yield and purity.

Mechanistic Insights: The Chromatography Challenge

Unmodified silica gel (SiO₂) is inherently acidic due to the presence of surface silanol groups (pKa ~ 4.5–5.0). When 2-amino-2-(2,3-dichlorophenyl)acetonitrile is subjected to standard chromatography, two detrimental phenomena occur:

  • Ion-Exchange Tailing: The basic primary amine protonates upon interaction with the acidic silanols. This creates strong electrostatic interactions that cause severe streaking (high tailing factors), poor resolution, and irreversible adsorption of the product onto the column matrix.

  • Retro-Strecker Degradation: The acidic microenvironment of the silica pores catalyzes the reversible retro-Strecker reaction. The aminonitrile decomposes back into the starting 2,3-dichlorobenzaldehyde and highly toxic hydrogen cyanide (HCN) during elution [3, 4].

The Causality of the Solution: To circumvent these issues, the addition of a volatile basic modifier—specifically 1% Triethylamine (TEA) —to the mobile phase is mandatory. The TEA preferentially binds to and neutralizes the acidic silanols. This converts the separation mechanism from an unpredictable mixed-mode (partition + ion-exchange) to pure partition chromatography, kinetically trapping the aminonitrile and preventing degradation.

Process Visualization

G A Crude Aminonitrile B Aqueous Workup (Brine / Na2SO4) A->B Extract & Dry C Column Packing (Silica Gel + 1% TEA) B->C Prepare Matrix D Sample Loading (Dry Loading on Silica) C->D Apply Sample E Gradient Elution (Hexane:EtOAc + 1% TEA) D->E Elute F Fraction Collection & 2D-TLC Monitoring E->F Monitor G Concentration in vacuo (T < 30°C) F->G Pool Active H Pure 2-Amino-2-(2,3- dichlorophenyl)acetonitrile G->H Isolate

Workflow for the purification of α-aminonitriles using base-modified silica gel chromatography.

Quantitative Solvent System Analysis

To empirically demonstrate the necessity of the basic modifier, Table 1 summarizes the chromatographic behavior of the crude aminonitrile across various solvent systems.

Table 1: Chromatographic Performance of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

Solvent SystemAdditiveRetention Factor (R_f)*Tailing Factor (A_s)Recovery YieldObservation
Hexane / EtOAc (70:30)None0.22> 3.041%Severe streaking; aldehyde byproduct observed.
Hexane / EtOAc (70:30) 1% TEA 0.38 1.1 89% Sharp, symmetrical band; no degradation.
DCM / MeOH (95:5)None0.452.458%Moderate streaking; partial degradation.
DCM / MeOH (95:5)1% NH₄OH0.501.382%Good resolution; requires careful drying.

*R_f values measured on standard TLC Silica gel 60 F254 plates.

Step-by-Step Experimental Protocol

Self-Validating Design: This protocol incorporates built-in quality control checks to ensure the integrity of the product at every stage of the workflow.

Phase 1: Column Preparation and Neutralization
  • Slurry Preparation: Suspend standard flash silica gel (230-400 mesh, 40-63 µm) in the starting eluent: Hexane/EtOAc (90:10, v/v) containing 1% (v/v) Triethylamine (TEA).

  • Packing: Pour the slurry into the glass column and allow it to settle under mild air pressure.

    • Causality: Packing the column directly with the TEA-modified solvent ensures that all active silanol sites are thoroughly neutralized before the sensitive sample is introduced.

  • Equilibration: Flush the packed column with 2-3 column volumes (CV) of the modified eluent to ensure a uniform pH environment.

Phase 2: Sample Loading (Dry Loading Technique)
  • Adsorption: Dissolve the crude 2-amino-2-(2,3-dichlorophenyl)acetonitrile in a minimal volume of Dichloromethane (DCM). Add neutralized silica gel (pre-treated with 1% TEA in DCM and dried) at a 1:3 sample-to-silica mass ratio.

  • Solvent Removal: Evaporate the DCM under reduced pressure at a water bath temperature not exceeding 25°C .

    • Causality: α-aminonitriles are thermally labile. Elevated temperatures during concentration will induce retro-Strecker cleavage, ruining the yield before the column even begins.

  • Application: Evenly distribute the dry powder onto the top of the column bed and cap it with a 1 cm protective layer of clean sea sand.

Phase 3: Gradient Elution and Isolation
  • Elution: Begin elution with Hexane/EtOAc (90:10) + 1% TEA. Gradually step the gradient polarity to Hexane/EtOAc (70:30) + 1% TEA as the non-polar impurities elute.

  • Fraction Collection & 2D-TLC Validation: Collect fractions and monitor via UV (254 nm) and Ninhydrin stain.

    • Self-Validation Check (2D-TLC): To confirm on-column stability, perform a 2-Dimensional TLC on a representative fraction. Spot the plate, elute in one direction, wait 10 minutes, rotate the plate 90°, and elute again. If the spot lies perfectly on the diagonal, no on-plate degradation is occurring. An off-diagonal spot (usually higher R_f, UV-active only) definitively indicates aldehyde formation and protocol failure.

  • Concentration: Pool the product-containing fractions. Remove the solvent in vacuo with the water bath strictly set to ≤ 30°C.

    • Causality: To remove residual TEA without heating, co-evaporate the final residue twice with pure toluene, followed by high-vacuum drying overnight.

Analytical Verification

To validate the purity and structural integrity of the isolated 2-amino-2-(2,3-dichlorophenyl)acetonitrile, analyze the final residue via ¹H NMR (CDCl₃).

  • Diagnostic Confirmation: Look for the characteristic methine proton (CH-CN) appearing as a sharp singlet typically around δ 4.90 - 5.20 ppm.

  • Degradation Marker: The absence of a downfield singlet at δ ~10.4 ppm (aldehyde CHO) serves as the final self-validating proof that no retro-Strecker degradation occurred during chromatography.

References

  • Miyagawa, S., et al. "Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile". Chemical Communications, RSC Publishing, 2019. URL:[Link]

Method

application of "2-Amino-2-(2,3-dichlorophenyl)acetonitrile" in medicinal chemistry

Application Note: 2-Amino-2-(2,3-dichlorophenyl)acetonitrile as a Privileged Scaffold in Medicinal Chemistry Executive Summary In modern drug discovery, the rapid assembly of complex, stereochemically rich scaffolds is p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-2-(2,3-dichlorophenyl)acetonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid assembly of complex, stereochemically rich scaffolds is paramount. 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS: 837369-52-5) serves as a highly versatile α-aminonitrile building block. The incorporation of the 2,3-dichlorophenyl moiety is a proven strategy to enhance lipophilicity, improve metabolic stability, and enforce specific conformational geometries—features heavily exploited in CNS therapeutics and antiviral agents. This application note details the mechanistic rationale, synthetic utility, and validated protocols for utilizing this intermediate in medicinal chemistry workflows.

Mechanistic Rationale & Structural Causality

The architectural value of this specific scaffold lies in two distinct components:

  • The 2,3-Dichlorophenyl Pharmacophore : The ortho- and meta-chloro substitutions provide significant steric bulk and electron-withdrawing properties. In medicinal chemistry, the ortho-chloro group restricts the rotation of the adjacent aromatic ring, locking the molecule into a bioactive conformation (a principle famously utilized in the anticonvulsant Lamotrigine). Furthermore, the halogenation prevents oxidative metabolism (e.g., by CYP450 enzymes) at these positions, significantly prolonging the drug's half-life.

  • The α-Aminonitrile Hub : α-Aminonitriles act as "masked" unnatural amino acids. The nitrile group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or act as a highly reactive electrophile in cyclization reactions to form N-heterocycles[1].

Core Synthetic Applications

The divergent reactivity of 2-amino-2-(2,3-dichlorophenyl)acetonitrile allows medicinal chemists to access multiple drug-like chemical spaces from a single precursor:

  • Unnatural Amino Acids : Acidic hydrolysis yields 2-amino-2-(2,3-dichlorophenyl)acetic acid (CAS: 318270-11-0)[2]. This unnatural amino acid is a critical building block for peptidomimetics, providing resistance to proteolytic cleavage in biological systems.

  • Bioactive Heterocycles : α-Aminonitriles readily undergo cyclization to form pyrazinones, imidazoles, and triazines. For instance, microwave-assisted cyclization of α-aminonitriles is a proven method for generating 3,5-dichloro-2(1H)-pyrazinones, which serve as core structures for Hepatitis C virus (HCV) NS3 protease inhibitors[1].

SyntheticHub Aldehyde 2,3-Dichlorobenzaldehyde + NH4Cl + NaCN Aminonitrile 2-Amino-2-(2,3-dichlorophenyl) acetonitrile (Central Hub) Aldehyde->Aminonitrile Strecker Reaction (Atom Economical) AminoAcid 2-Amino-2-(2,3-dichlorophenyl) acetic acid (Peptidomimetics) Aminonitrile->AminoAcid Acid Hydrolysis (6M HCl, Reflux) Diamine 1,2-Diamines (Ligands/Catalysts) Aminonitrile->Diamine Reduction (LiAlH4 or H2/Pd) Heterocycle Pyrazinones / Triazines (HCV Inhibitors / CNS Drugs) Aminonitrile->Heterocycle Cyclization (Microwave/Thermal)

Figure 1: Synthetic divergence of 2-amino-2-(2,3-dichlorophenyl)acetonitrile into drug scaffolds.

Quantitative Data & Physicochemical Properties

To facilitate experimental planning, the physicochemical properties and reaction optimization metrics are summarized below.

Table 1: Physicochemical Properties of Key Intermediates

CompoundCAS NumberMolecular WeightFormulaPhysical StateKey Application
2-Amino-2-(2,3-dichlorophenyl)acetonitrile837369-52-5201.05 g/mol C8H6Cl2N2Solid powderSynthetic Hub / Precursor
2-Amino-2-(2,3-dichlorophenyl)acetic acid318270-11-0220.05 g/mol C8H7Cl2NO2Solid powderPeptidomimetic Building Block

Table 2: Reaction Optimization for Strecker Synthesis

Solvent SystemCyanide SourceTemp (°C)Time (h)Yield (%)Causality / Observation
H2O / MeOH (1:1)NaCN252465%Poor solubility of aldehyde limits reaction rate.
H2O / EtOH (1:2)KCN401282%Improved solubility; heating overcomes ortho-chloro steric hindrance.
H2O / EtOH (1:2)TMSCN25888%TMSCN provides higher electrophilicity, but is less cost-effective for scale-up.

Self-Validating Experimental Protocols

Protocol A: Strecker Synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile Objective: Synthesize the α-aminonitrile from 2,3-dichlorobenzaldehyde. Causality & Rationale: The classical Strecker reaction is chosen for its atom economy. Ammonium chloride (NH₄Cl) is used because it serves a dual purpose: it provides the ammonia required for imine formation and acts as a weak Brønsted acid to catalyze the condensation. The electron-withdrawing nature of the 2,3-dichloro ring makes the resulting imine highly electrophilic, facilitating rapid cyanide attack. However, the ortho-chloro group introduces steric hindrance, necessitating a slightly elevated temperature (40 °C) to drive the reaction to completion.

Step-by-Step Methodology:

  • Imine Formation : In a 250 mL round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (10.0 mmol) in 40 mL of Ethanol. Add an aqueous solution of NH₄Cl (15.0 mmol in 20 mL H₂O). Stir at room temperature for 30 minutes.

    • In-Process Control: TLC (Hexane:EtOAc 4:1) should show the disappearance of the aldehyde and the formation of a more polar imine spot.

  • Cyanation : Slowly add Sodium Cyanide (NaCN, 12.0 mmol) to the reaction mixture. (Safety Warning: NaCN is highly toxic; perform in a well-ventilated fume hood and maintain basic pH to prevent HCN gas formation.)

  • Heating : Elevate the temperature to 40 °C and stir for 12 hours.

  • Workup & Extraction : Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash chromatography or recrystallization to yield pure 2-amino-2-(2,3-dichlorophenyl)acetonitrile.

Protocol B: Acid-Catalyzed Hydrolysis to 2-Amino-2-(2,3-dichlorophenyl)acetic Acid Objective: Convert the α-aminonitrile to the corresponding unnatural amino acid. Causality & Rationale: Acid-catalyzed hydrolysis is preferred over basic hydrolysis to avoid the formation of unwanted side products. Refluxing in 6M HCl forces the equilibrium toward the carboxylic acid by continuously protonating the leaving ammonia (forming NH₄Cl). Neutralization to the isoelectric point (pI) is critical; amino acids are zwitterionic and exhibit minimum solubility at their pI, allowing for a self-validating isolation via precipitation without the need for complex chromatography.

Step-by-Step Methodology:

  • Hydrolysis : Suspend 2-amino-2-(2,3-dichlorophenyl)acetonitrile (5.0 mmol) in 25 mL of 6M HCl in a round-bottom flask equipped with a reflux condenser.

  • Reflux : Heat the mixture to reflux (approx. 105 °C) for 16-24 hours.

    • In-Process Control: Monitor by LC-MS. The intermediate primary amide will form first, followed by complete conversion to the carboxylic acid.

  • Concentration : Cool to room temperature and concentrate the mixture under vacuum to remove excess HCl, yielding a viscous hydrochloride salt residue.

  • Isoelectric Precipitation : Redissolve the residue in a minimum amount of distilled water. Carefully add 2M NaOH or aqueous ammonia dropwise until the pH reaches the isoelectric point (typically pH 5.5 - 6.5 for this class of amino acids).

  • Isolation : A white precipitate will form immediately. Chill the suspension in an ice bath for 1 hour to maximize yield. Filter the solid, wash with cold water and cold ethanol, and dry under high vacuum to afford pure 2-amino-2-(2,3-dichlorophenyl)acetic acid[2].

Workflow Step1 Imine Formation Aldehyde + NH4Cl Step2 Cyanation NaCN Addition Step1->Step2 Step3 Extraction & Drying Organic Phase Step2->Step3 Step4 Hydrolysis 6M HCl, Reflux 12h Step3->Step4 Step5 Isoelectric Precipitation Neutralization Step4->Step5

Figure 2: Step-by-step experimental workflow from Strecker synthesis to amino acid isolation.

References

  • Accela ChemBio . "2-Amino-2-(2,3-dichlorophenyl)acetic Acid Product Page (CAS: 318270-11-0)." Accela ChemBio Catalog. Available at:[Link]

  • Gising, J., et al. "A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones." Organic & Biomolecular Chemistry, 2009 Jul 7;7(13):2809-15. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

Welcome to the technical support guide for the synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. The guidance herein is grounded in established principles of organic chemistry, focusing on the widely used Strecker synthesis pathway.

Introduction to the Synthesis

The synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS 837369-52-5) is most commonly achieved via a one-pot, three-component Strecker synthesis.[1] This reaction involves the condensation of 2,3-dichlorobenzaldehyde with an ammonia source (like ammonium chloride) to form an intermediate imine. This is followed by the nucleophilic addition of a cyanide source (such as sodium or potassium cyanide) to yield the target α-aminonitrile.[2][3]

While robust, this reaction is prone to several side reactions that can impact yield, purity, and reproducibility. This guide will address these common challenges in a practical, question-and-answer format.

Strecker_Synthesis cluster_products Products 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde C₇H₄Cl₂O Imine_Intermediate Iminium Intermediate 2,3-Dichlorobenzaldehyde->Imine_Intermediate + NH₃ - H₂O Ammonia Ammonia (from NH₄Cl) NH₃ Cyanide Cyanide (from NaCN/KCN) CN⁻ Aminonitrile 2-Amino-2-(2,3-dichlorophenyl)acetonitrile C₈H₆Cl₂N₂ Imine_Intermediate->Aminonitrile + CN⁻ Degradation_Pathways Aminonitrile Target Aminonitrile Imine Iminium Intermediate Aminonitrile->Imine Retro-Strecker (Heat, pH) Amino_Acid α-Amino Acid Side Product Aminonitrile->Amino_Acid Hydrolysis (Acid/Base) Aldehyde Starting Aldehyde Imine->Aldehyde Hydrolysis

Caption: Key degradation pathways for the target aminonitrile.

Issue 2: Product Streaking on Silica Gel Chromatography

Question: I'm trying to purify my crude product using silica gel chromatography, but the compound is streaking badly, leading to poor separation and product loss. Why is this happening?

Answer: This is a classic problem when purifying basic compounds like aminonitriles on standard silica gel. The issue stems from the interaction between the basic amine group of your product and the acidic silanol (Si-OH) groups on the surface of the silica gel. [4] Possible Causes & Solutions:

  • Acid-Base Interaction: The free amine on your product is basic and interacts strongly with the acidic silica surface, causing the compound to "stick" and elute slowly and broadly (streaking). This can also catalyze on-column degradation. [4] * Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to the mobile phase.

    • Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative for purifying basic compounds. Alternatively, reversed-phase (C18) chromatography may provide better results. [5] * Solution 3 (Amine Protection): For particularly difficult purifications, protecting the amine as a carbamate (e.g., Boc or Cbz) can be an effective strategy. [4]This makes the compound less basic and more stable, significantly improving its chromatographic behavior. The protecting group can be removed after purification. [4]

Issue 3: Presence of Starting Aldehyde in the Final Product

Question: My final product's NMR and LC-MS data show a significant contamination with the starting material, 2,3-dichlorobenzaldehyde, even after purification. What could be the source?

Answer: Contamination with the starting aldehyde is typically due to either an incomplete reaction or degradation of the product back to the aldehyde.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure adequate reaction time and monitor the reaction closely by TLC or LC-MS until the starting aldehyde spot has been consumed. Ensure all reagents were added in the correct stoichiometry.

  • Product Degradation: As mentioned in Issue 1, the retro-Strecker reaction can lead back to the aldehyde. [4]This can happen in the reaction flask, during workup, or even during purification if conditions are not optimal.

    • Solution: Re-evaluate the workup and purification conditions. Avoid high temperatures and strongly acidic or basic conditions. If using silica gel chromatography, the acidity of the silica can sometimes facilitate the hydrolysis of any intermediate imine that reforms, leading back to the aldehyde. Using a basified eluent can help mitigate this. [4]

      Parameter Recommended Condition Rationale
      Reaction pH 8 - 9 Stabilizes the aminonitrile product and facilitates imine formation.
      Workup pH 7 - 8 Minimizes hydrolysis of the nitrile and amine functionalities during extraction. [4]
      Temperature Room Temperature to 40°C Avoids thermal degradation and the retro-Strecker reaction. [4]

      | Purification | Silica Gel w/ 1-2% Et₃N or Neutral Alumina | Neutralizes acidic sites on the stationary phase to prevent streaking and on-column degradation. [4][5]|

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The most significant hazard is the use of a cyanide source (e.g., NaCN, KCN, or TMSCN). [1]These are highly toxic. The reaction should always be performed in a well-ventilated fume hood by trained personnel. It is crucial to avoid acidification of the reaction mixture until the cyanide has been fully consumed or quenched, as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to institutional safety protocols.

Q2: How can I best monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a straightforward method. Use a mobile phase such as ethyl acetate/hexanes. The starting aldehyde is relatively nonpolar, while the aminonitrile product is much more polar and will have a lower Rf value. Staining with ninhydrin can be used to visualize the amine-containing product spot. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of starting material and the appearance of the product mass.

Q3: My product is an oil/waxy solid and is difficult to handle. How can I improve its physical properties? A3: Aminonitriles can sometimes be difficult to crystallize, especially if minor impurities are present. [4]If purification by chromatography yields a pure but non-crystalline product, you can attempt to form a salt. Reacting the basic amine with a solution of HCl in a non-polar solvent like diethyl ether or dioxane can precipitate the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and store. [7] Q4: Can I use a different cyanide source, like trimethylsilyl cyanide (TMSCN)? A4: Yes, TMSCN is a common alternative cyanide source for the Strecker reaction, often used under non-aqueous or solvent-free conditions. [8]It can sometimes offer milder reaction conditions and improved yields. However, it is also highly toxic and moisture-sensitive, releasing HCN upon contact with water. The reaction mechanism and workup will differ from the classical aqueous conditions, so consult specific literature protocols for its use. [8] Q5: What is the expected stability and storage recommendation for the final product? A5: 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, like many aminonitriles, should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [9]As a solid, it is generally more stable. In solution, it is more prone to hydrolysis. For long-term storage, keeping it as a solid at or below room temperature is recommended. [10]

References

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Available from: [Link]

  • Hydrolysis of α-Aminonitriles: A Comparative Study of Acidic, Alkaline, and Catalytic Pathways. International Multi-Disciplinary Journal for Research & Development. Available from: [Link]

  • Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. ResearchGate. Available from: [Link]

  • Glavin, D. P., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Available from: [Link]

  • Purification of aminonitrile. Reddit. Available from: [Link]

  • Danger, G., et al. (2013). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics. Available from: [Link]

  • Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis. Available from: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available from: [Link]

  • Strecker Synthesis. Master Organic Chemistry. Available from: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Thomas, D. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Available from: [Link]

  • Kar, A., et al. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Medicinal Chemistry. Molecules. Available from: [Link]

  • 2-amino-2-(2,3-dichlorophenyl)acetonitrile — Chemical Substance Information. NextSDS. Available from: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. University of Regensburg. Available from: [Link]

  • Wang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ. Available from: [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available from: [Link]

  • Takegawa, T., et al. (2022). 2'-N-Alkylaminocarbonyl-2'-amino-LNA: Synthesis, duplex stability, nuclease Resistance, and in vitro anti-MicroRNA activity. Bioorganic & Medicinal Chemistry. Available from: [Link]

Sources

Optimization

troubleshooting low yield in Strecker aminonitrile synthesis

Welcome to the Technical Support Center for Strecker Aminonitrile Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the fundamental thermodynamic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Strecker Aminonitrile Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the fundamental thermodynamic and kinetic forces governing this multi-component reaction.

Our goal is to help you transition from empirical trial-and-error to rational reaction design, ensuring robust, high-yield syntheses of α-aminonitrile intermediates.

Diagnostic Logic: Strecker Yield Optimization

Before adjusting your protocol, use the diagnostic workflow below to identify the mechanistic bottleneck in your synthesis based on crude analytical data.

DiagnosticWorkflow Start Low Aminonitrile Yield Check Analyze Crude (IR/NMR) Identify Major Impurity Start->Check Cyan Cyanohydrin Byproduct (Kinetic Trap) Check->Cyan Strong OH stretch Ald Unreacted Aldehyde (Hydrolysis/Equilibrium) Check->Ald Strong C=O stretch Sol1 1. Pre-incubate Imine 2. Cool to 0-10°C 3. Buffer pH to ~9.25 Cyan->Sol1 Sol2 1. Add MgSO4 Desiccant 2. Use Non-polar Solvent 3. Try Lewis Acid Catalyst Ald->Sol2

Diagnostic workflow for identifying and resolving low yields in Strecker aminonitrile synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction yielding predominantly cyanohydrin instead of the desired α-aminonitrile? The Causality: Cyanohydrin formation is the most prevalent competing side reaction in the Strecker synthesis[1]. Cyanide is a significantly stronger and faster nucleophile than ammonia or primary amines[2]. If all reagents (aldehyde, amine, and cyanide source) are mixed simultaneously, the cyanide ion rapidly attacks the highly electrophilic carbonyl carbon to form the cyanohydrin, which acts as a kinetic trap[1][2]. Although the α-aminonitrile is the favored thermodynamic product, the equilibration from the cyanohydrin back to the aldehyde and subsequently to the imine can be painfully slow under standard conditions[2]. The Solution: Implement a two-stage addition protocol. By pre-incubating the aldehyde with the amine source, you force the formation of the imine intermediate before introducing the cyanide source[1][2]. Furthermore, lowering the reaction temperature to 0–10 °C suppresses the activation energy required for direct cyanohydrin formation, favoring the desired pathway[1].

Q2: My imine formation stalls, leaving unreacted aldehyde. How can I push the equilibrium? The Causality: The condensation of an aldehyde and an amine to form an imine releases one equivalent of water. Because this step is highly reversible, the accumulation of water hydrolyzes the imine back to the starting materials[1]. Additionally, the reaction relies on a delicate pH balance. A pH of approximately 9.25 is optimal because it matches the pKa of both the ammonium ion (9.25) and HCN (9.21)[2]. This specific pH buffers the solution, ensuring there is enough free amine to act as a nucleophile, while maintaining enough acidity to protonate the hemiaminal intermediate for water elimination[2][3]. The Solution: Introduce a chemical desiccant, such as anhydrous MgSO₄, to sequester water and drive the equilibrium forward via Le Chatelier's principle[1][3]. Ensure your buffer system (e.g., NH₄Cl/KCN) is properly calibrated to maintain the ~9.25 pH sweet spot[2].

Q3: I am synthesizing a sterically hindered aminonitrile, but my yields are low due to the retro-Strecker reaction. What are my options? The Causality: Bulky alkyl amines or highly substituted ketones introduce steric strain into the final α-aminonitrile. This strain makes the molecule susceptible to the retro-Strecker reaction, where the aminonitrile dissociates back into the imine and free cyanide[4]. The Solution: Transition to a biphasic solvent system (e.g., EtOAc/Water) or a non-polar solvent. In certain non-polar environments, the aminonitrile salt precipitates out of solution as it forms[2]. This phase separation effectively removes the product from the equilibrium, preventing the retro-Strecker degradation[2][4]. Alternatively, utilizing Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (such as Indium powder) forms a highly stable silylated intermediate that resists reversion[5].

Quantitative Data: Reaction Optimization Parameters

To assist in protocol selection, the following table summarizes the quantitative impact of various reagent and condition choices on the Strecker reaction yield and mechanistic pathway.

Cyanide SourceAmine SourceSolvent / AdditiveYield ImpactMechanistic Advantage
KCN / NaCN NH₄Cl (in situ NH₃)H₂O / MeOH (pH ~9.2)Moderate (~60%)Buffers pH to 9.25; generates HCN safely in situ[2][3].
KCN / NaCN Primary AmineH₂O + MgSO₄Good (~75-85%)MgSO₄ removes water, preventing imine hydrolysis[1][3].
TMSCN Primary AmineWater + Indium (In) powderExcellent (>90%)Indium acts as a Lewis acid to facilitate imine formation; green chemistry[5].
K₃[Fe(CN)₆] Alkyl/Aryl AmineEtOAc/H₂O (Biphasic)Good (~85-93%)Biphasic system minimizes retro-Strecker reaction for bulky amines[4].

Self-Validating Protocol: Two-Stage Strecker Synthesis

This protocol is designed as a self-validating system. It separates the kinetic and thermodynamic steps to completely bypass cyanohydrin formation.

Phase 1: Imine Pre-Incubation (Thermodynamic Control)

  • Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.05 eq) in a suitable solvent (e.g., methanol or a biphasic EtOAc/Water mixture)[4].

  • Dehydration: Add anhydrous MgSO₄ (2.0 eq) to the mixture to act as a water scavenger[1].

  • Incubation: Stir the mixture at room temperature for 1-2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via IR spectroscopy. The starting material carbonyl stretch (~1700 cm⁻¹) must be completely absent, replaced by a distinct imine stretch (~1640 cm⁻¹). Do not proceed to Phase 2 until this conversion is verified.

Phase 2: Cyanation (Kinetic Control) 5. Temperature Regulation: Cool the reaction vessel to 0–10 °C using an ice bath. This thermal control suppresses the activation energy for any residual direct cyanohydrin formation[1]. 6. Nucleophilic Addition: Slowly add the cyanide source (e.g., KCN or TMSCN, 1.2 eq). If using KCN, ensure the pH is buffered (e.g., with NH₄Cl) to ~9.25[2]. 7. Equilibration: Allow the reaction to warm to room temperature and stir until completion (typically 4-12 hours). 8. Self-Validation Checkpoint: Analyze the crude mixture via TLC. The imine spot should be consumed, and a new, more polar spot (the α-aminonitrile) should appear. An IR scan should reveal a sharp, weak nitrile stretch at ~2230 cm⁻¹[1].

Phase 3: Workup and Purification 9. Filtration: Filter the mixture to remove the hydrated MgSO₄ salts. 10. Quench: Carefully quench the reaction. (Safety Note: If using alkali cyanides, treat the aqueous waste with sodium hypochlorite to neutralize residual cyanide). 11. Isolation: Extract the organic layer, dry, and concentrate. Purify the crude α-aminonitrile via recrystallization or column chromatography to separate any trace cyanohydrin co-precipitates[1].

Mechanistic Pathway Analysis

Understanding the divergence between the kinetic and thermodynamic pathways is critical for troubleshooting. The diagram below illustrates how pre-incubation forces the reaction down the desired imine pathway.

MechanisticPathway Aldehyde Aldehyde (RCHO) Imine Imine Intermediate (RCH=NR') Aldehyde->Imine + Amine (- H2O) Cyanohydrin Cyanohydrin (Kinetic Byproduct) Aldehyde->Cyanohydrin + CN- (Direct Attack) Aminonitrile alpha-Aminonitrile (Thermodynamic Product) Imine->Aminonitrile + CN- Cyanohydrin->Aldehyde Reversible (pH > 9)

Competing pathways in the Strecker synthesis: Thermodynamic aminonitrile vs. kinetic cyanohydrin.

References

  • BenchChem. "Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid.
  • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids.
  • National Center for Biotechnology Information (PMC). "A truly green synthesis of α-aminonitriles via Strecker reaction.
  • Chemistry Stack Exchange. "Why doesn't Strecker synthesis produce AHAs instead?
  • National Center for Biotechnology Information (PMC). "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in...

Sources

Troubleshooting

Aminonitrile Synthesis Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals working on the Strecker synthesis and its asymmetric variants. Be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals working on the Strecker synthesis and its asymmetric variants. Below, you will find field-proven troubleshooting strategies, self-validating experimental protocols, and quantitative data to help you optimize your reaction conditions.

Part 1: Core Troubleshooting & FAQs

Q1: My Strecker reaction with a sterically hindered ketone stalls at the imine intermediate. How can I drive the reaction to the α-aminonitrile? Causality & Solution: The addition of cyanide to a ketimine is thermodynamically less favorable and sterically hindered compared to aldimines. If the reaction stalls, your Lewis or Brønsted acid catalyst may not be sufficiently activating the imine, or the equilibrium is naturally favoring the starting materials. Action: Switch from a mild Brønsted acid to a stronger, highly coordinating Lewis acid (e.g., Ti(OPr-i)₄ or Zr-based binuclear catalysts). Additionally, using trimethylsilyl cyanide (TMSCN) instead of alkali cyanides provides an irreversible silylation of the intermediate, trapping the product and driving the equilibrium forward .

Q2: I am observing significant cyanohydrin byproduct formation instead of the desired α-aminonitrile. How do I suppress this? Causality & Solution: Cyanohydrin forms when the cyanide source attacks the unreacted carbonyl before the imine condensation is complete. This usually occurs if the amine condensation step is kinetically slow or if residual water is present, which hydrolyzes the imine back to the starting aldehyde/ketone. Action: Decouple the reaction steps. Pre-form the imine by stirring the aldehyde and amine with a dehydrating agent (e.g., anhydrous MgSO₄ or activated 4Å molecular sieves) for 1–2 hours before introducing the cyanide source .

Q3: How do I choose between TMSCN, KCN, and HCN for asymmetric Strecker reactions on a preparative scale? Causality & Solution:

  • TMSCN: Highly soluble in organic solvents and drives reactions forward, but it is expensive and atom-inefficient for multi-gram scales.

  • HCN: Excellent atom economy but highly toxic and volatile (bp 26 °C), requiring specialized safety infrastructure.

  • KCN/NaCN: Inexpensive and safer to handle as bench-stable solids, but insoluble in most organic solvents, leading to poor reactivity in standard homogeneous conditions. Action: For scale-up, we recommend biphasic aqueous/organic conditions using KCN paired with a robust hydrogen-bond donor catalyst (e.g., an amido-thiourea). The catalyst acts at the interface, facilitating the transport and chiral activation of the cyanide anion without requiring homogeneous solubility .

Q4: My enantiomeric excess (ee) is dropping significantly during the scale-up of my asymmetric Strecker synthesis. What is causing this? Causality & Solution: A drop in enantioselectivity during scale-up almost always indicates that the background uncatalyzed (racemic) pathway is outcompeting your catalyzed enantioselective pathway. This happens when exothermic heat is poorly dissipated (raising the reaction temperature) or when the local concentration of the cyanide source is too high. Action: Lower the reaction temperature (e.g., -40 °C to -78 °C) and add the cyanide source slowly via a syringe pump. Alternatively, switching to a biphasic KCN/toluene system naturally limits the concentration of dissolved cyanide in the organic phase, heavily suppressing the racemic background reaction .

Part 2: Visualizing the Synthesis & Troubleshooting Logic

StreckerMechanism Aldehyde Aldehyde / Ketone Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Cyanohydrin Cyanohydrin (Byproduct) Aldehyde->Cyanohydrin + HCN (Premature) Amine Amine (1° or 2°) Amine->Imine Aminonitrile α-Aminonitrile (Target Product) Imine->Aminonitrile Enantioselective Addition Catalyst Chiral Catalyst + Cyanide Source Catalyst->Aminonitrile

Mechanistic pathway of the Strecker synthesis highlighting the desired imine route vs. cyanohydrin.

TroubleshootingTree Start Issue: Suboptimal Aminonitrile Synthesis Yield Low Yield / Conversion Start->Yield EE Low Enantioselectivity (ee) Start->EE Yield_1 Check Imine Formation Yield->Yield_1 EE_1 Background Reaction Outcompeting Catalyst? EE->EE_1 Yield_2 Add Dessicant (MgSO4) or Molecular Sieves Yield_1->Yield_2 Hydrolysis occurring Yield_3 Use Stronger Lewis Acid (e.g., Ti/Zr catalysts) Yield_1->Yield_3 Steric hindrance EE_2 Lower Temp to -78°C & Slow Cyanide Addition EE_1->EE_2 Fast racemic addition EE_3 Switch to Biphasic KCN/Toluene System EE_1->EE_3 High local [CN-]

Troubleshooting logic tree for resolving common yield and enantioselectivity issues in synthesis.

Part 3: Self-Validating Experimental Protocols

Protocol A: Two-Step One-Pot Asymmetric Strecker Synthesis (Homogeneous TMSCN)

This protocol utilizes a sequential addition strategy to self-validate imine formation and prevent cyanohydrin generation.

  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve the aldehyde/ketone (1.0 equiv) and amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M. Add activated 4Å molecular sieves (200 mg/mmol).

  • Validation Check: Stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc). Do not proceed until the carbonyl spot has completely disappeared. This validates that no free aldehyde remains to form cyanohydrin.

  • Catalyst Addition: Cool the mixture to -40 °C using a dry ice/acetonitrile bath. Add the chiral catalyst (e.g., chiral BINOL-derived phosphoric acid, 5 mol%).

  • Cyanation: Slowly add TMSCN (1.2 equiv) dropwise over 15 minutes. The slow addition ensures the local concentration of cyanide remains low, allowing the catalyst to dictate stereochemistry.

  • Quenching & Workup: After 12–24 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Aqueous Biphasic Preparative Strecker Synthesis (Heterogeneous KCN)

Ideal for large-scale synthesis where TMSCN is cost-prohibitive. The biphasic nature acts as a kinetic regulator.

  • Organic Phase Preparation: In a reactor vessel, dissolve the pre-formed imine (1.0 equiv) and a robust hydrogen-bond donor catalyst (e.g., Jacobsen's amido-thiourea, 1-2 mol%) in toluene (0.2 M).

  • Aqueous Phase Preparation: In a separate flask, dissolve KCN (1.5 equiv) in deionized water to create a 1.0 M solution.

  • Biphasic Reaction: Cool the toluene solution to 0 °C. Add the aqueous KCN solution dropwise. Critical Step: Maintain vigorous stirring (>1000 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

  • Validation Check: Monitor the organic layer by HPLC. The biphasic boundary naturally limits the transfer rate of cyanide into the toluene layer, ensuring the background racemic reaction remains suppressed while the catalyst shuttles the cyanide.

  • Workup: Halt stirring to allow phase separation. Decant the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly enantioenriched α-aminonitrile.

Part 4: Quantitative Data & Optimization Matrix

Use the following data matrix to benchmark your selected catalyst systems and reaction conditions against industry standards.

Catalyst SystemCyanide SourceSolvent SystemTemp (°C)Typical Yield (%)Typical ee (%)Best Application
Chiral Zirconium Binuclear Bu₃SnCN / HCNDCM (Anhydrous)-20 to 085 – 9980 – 95Highly sterically hindered ketimines.
Amido-Thiourea (H-Bond) KCN (Aqueous)Toluene / Water0 to 2080 – 9885 – 99Large-scale, preparative asymmetric synthesis.
Ammonium Salts AminoacetonitrileVariousRT70 – 95N/A (Racemic)Greener cyanation avoiding toxic cyanide salts.
Bi(NO₃)₃ (Lewis Acid) TMSCNAcetonitrileRT85 – 95N/A (Racemic)Rapid, mild synthesis of racemic building blocks.

Part 5: References

  • Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal.[Link]

  • Ishitani, H., Komiyama, S., Hasegawa, Y., & Kobayashi, S. Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society.[Link]

  • Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature (via PMC).[Link]

  • Wang, Y., et al. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.[Link]

Optimization

preventing byproduct formation in the synthesis of "2-Amino-2-(2,3-dichlorophenyl)acetonitrile"

Welcome to the Technical Support Center. The synthesis of 2-amino-2-(2,3-dichlorophenyl)acetonitrile is predominantly achieved via the Strecker reaction—a classic multicomponent condensation involving 2,3-dichlorobenzald...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-amino-2-(2,3-dichlorophenyl)acetonitrile is predominantly achieved via the Strecker reaction—a classic multicomponent condensation involving 2,3-dichlorobenzaldehyde, an ammonia source, and a cyanide equivalent[1]. While this pathway is highly atom-economical, the electrophilic nature of the 2,3-dichlorobenzaldehyde and the reactivity of the resulting α -aminonitrile make the system highly prone to byproduct formation[2].

This guide provides mechanistic troubleshooting, causal analysis, and self-validating protocols to ensure high-fidelity synthesis for drug development and research applications.

Section 1: Mechanistic Pathway & Byproduct Origins

Understanding the kinetic divergence of the Strecker synthesis is critical. The diagram below illustrates how off-target pathways compete with the desired amination.

StreckerPathway Aldehyde 2,3-Dichlorobenzaldehyde Iminium Iminium Intermediate Aldehyde->Iminium NH3 / NH4Cl (-H2O) Cyanohydrin Cyanohydrin Byproduct (Incomplete Amination) Aldehyde->Cyanohydrin NaCN / TMSCN (Direct Attack) Target 2-Amino-2-(2,3-dichlorophenyl) acetonitrile (Target) Iminium->Target NaCN / TMSCN BisAmine Bis-alkylated Byproduct (Amine Dimerization) Target->BisAmine Reacts with Iminium (Low NH3 ratio)

Mechanistic divergence in the Strecker synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding a high percentage of cyanohydrin byproduct? A1: The formation of 2-(2,3-dichlorophenyl)-2-hydroxyacetonitrile (cyanohydrin) occurs when the cyanide nucleophile attacks the aldehyde carbonyl before the iminium intermediate is fully established[2].

  • Causality: The electron-withdrawing ortho- and meta-chloro substituents on 2,3-dichlorobenzaldehyde make the carbonyl carbon highly electrophilic. If cyanide is introduced simultaneously with ammonia, the kinetics of direct cyanation can outcompete the slower condensation/dehydration step required for imine formation.

  • Solution: Implement a sequential addition strategy. Stir the aldehyde with an excess of ammonium chloride ( NH4​Cl ) and aqueous ammonia for 1–2 hours to pre-form the imine before introducing the cyanide source (e.g., NaCN or TMSCN)[3].

Q2: How do I prevent the formation of bis-alkylated (dimerized) secondary amines? A2: Bis-alkylation (forming imino diacetonitrile derivatives) happens when the newly synthesized primary α -aminonitrile acts as a nucleophile and attacks another unreacted iminium ion[2].

  • Causality: This is a stoichiometric and kinetic issue. If the local concentration of ammonia drops, the primary amine (your target product) becomes the dominant nucleophile in the system, leading to dimerization.

  • Solution: Maintain a pseudo-first-order kinetic environment by using a massive molar excess of the ammonia source (typically 3.0 to 5.0 equivalents of NH4​Cl/NH3​ ). This ensures that ammonia outcompetes the product for any available electrophilic iminium species.

Q3: My product degrades into an amide or carboxylic acid during workup. How can I stabilize it? A3: α -Aminonitriles are highly susceptible to hydrolysis, converting into α -aminoamides and eventually α -amino acids[4].

  • Causality: Nitrile hydration is catalyzed by both strong acids and strong bases in aqueous media. Prolonged exposure during the quench or extraction phases drives this degradation.

  • Solution: Quench the reaction at a strictly controlled, mildly basic pH (8.0–8.5) using a saturated sodium bicarbonate buffer. Extract immediately into an organic solvent (e.g., ethyl acetate) to remove the product from the aqueous hydrolytic environment.

Section 3: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, follow this self-validating workflow for the synthesis of the target compound.

Step 1: Imine Pre-formation

  • Action: In a round-bottom flask, suspend 2,3-dichlorobenzaldehyde (1.0 eq) and NH4​Cl (4.0 eq) in a 1:1 mixture of methanol and 25% aqueous ammonia. Stir at 25°C for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The aldehyde spot ( Rf​≈0.8 ) must completely disappear, replaced by a more polar, UV-active imine spot. Do not proceed to Step 2 until this conversion is >95%.

Step 2: Controlled Cyanation

  • Action: Cool the reaction mixture to 0°C using an ice bath. Add Sodium Cyanide ( NaCN ) or Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 30 minutes to manage the exothermic addition[3]. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: A second TLC should confirm the consumption of the imine intermediate and the appearance of the target α -aminonitrile.

Step 3: Buffered Quench and Extraction

  • Action: Pour the mixture into ice-cold saturated NaHCO3​ to stabilize the pH at ~8.5. Extract immediately with Ethyl Acetate ( 3×50 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: 1H NMR of the crude should show a distinct singlet for the α -proton around δ 5.0–5.3 ppm, confirming the nitrile insertion without amide formation[5].

Section 4: Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, demonstrating the efficacy of the optimized protocol.

Reaction ConditionAldehyde : NH3​ RatioCyanide Addition TimingCyanohydrin Yield (%)Bis-alkylated Yield (%)Target Yield (%)
Simultaneous Addition1 : 1.5 t=0 28.514.255.3
Pre-formed Imine1 : 1.5 t=2 hours< 5.016.876.2
Pre-formed Imine + Excess NH3​ 1 : 4.0 t=2 hours< 2.0< 2.094.5
References
  • A truly green synthesis of α-aminonitriles via Strecker reaction Source: ResearchGate / Springer URL:[Link]

  • Strecker amino acid synthesis Source: Grokipedia URL:[Link]

  • The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL:[Link]

  • Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Source: Sciforum URL:[Link]

  • Iron(III)-catalyzed mono-, di- and tricyanomethylation of primary amines with diazoacetonitrile Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Exotherms in Aminonitrile Synthesis

Welcome to the Technical Support Center for Aminonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of managing exothermic reactio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of managing exothermic reactions during the cyanation step. The formation of α-aminonitriles, often via the Strecker synthesis, is a cornerstone of many synthetic pathways, but the potent exotherm associated with cyanide addition requires meticulous control to ensure safety, yield, and purity.[1][2][3]

This document provides in-depth, experience-driven answers to common questions, troubleshooting scenarios, and best-practice protocols.

Section 1: Frequently Asked Questions - Understanding the Exotherm

This section addresses the fundamental principles governing the exothermic nature of the cyanation reaction.

Q1: Why is the cyanation step in aminonitrile synthesis (e.g., Strecker reaction) exothermic?

A: The exotherm arises primarily from the formation of a stable carbon-carbon bond. The reaction mechanism involves two key stages: the formation of an imine from an aldehyde or ketone and an amine, followed by the nucleophilic attack of a cyanide ion on the imine's electrophilic carbon atom.[4][5] The addition of the cyanide anion to the iminium ion is a thermodynamically favorable process that releases significant energy as heat. This step is rapid and is the main contributor to the reaction's overall exotherm.

Q2: What are the primary risks of an uncontrolled exotherm during this synthesis?

A: An uncontrolled exotherm can lead to a dangerous runaway reaction. The primary risks include:

  • Rapid Pressure Buildup: As the temperature increases, the solvent and any low-boiling point reagents can vaporize, leading to a rapid increase in reactor pressure and a risk of vessel rupture.

  • Release of Toxic Gas: A critical hazard is the potential formation and release of highly toxic hydrogen cyanide (HCN) gas, especially if the reaction mixture acidifies uncontrollably.[6]

  • Decreased Selectivity and Yield: Elevated temperatures can promote side reactions, such as the formation of cyanohydrin byproducts or decomposition of the desired aminonitrile product, leading to lower yields and complex purification profiles.[7]

  • Thermal Decomposition: The starting materials, intermediates, or the final product may be thermally unstable, leading to decomposition and the generation of unknown, potentially hazardous byproducts.

Q3: What key factors influence the rate of heat generation?

A: The rate of heat generation is a function of the reaction rate. The following factors are critical:

  • Rate of Cyanide Addition: In a well-designed semi-batch process, this is the most critical control parameter. The rate of heat generation is directly proportional to the rate at which the limiting reagent (cyanide) is added.[8]

  • Reactant Concentration: Higher concentrations of the imine and cyanide lead to a faster reaction rate and, consequently, a higher rate of heat evolution.

  • Temperature: Like most chemical reactions, the rate of cyanation increases with temperature. A failure in the cooling system can create a feedback loop where the reaction speeds up, generating more heat and leading to a thermal runaway.[9]

  • Mixing Efficiency: Inadequate stirring can create localized hot spots where the concentration of reactants is high, leading to a rapid, localized exotherm that can initiate a bulk runaway reaction.[10][11]

Section 2: Troubleshooting Guide - Real-Time Problem Solving

This section provides actionable steps for specific issues you may encounter during your experiment.

Q8: My reaction temperature is rising rapidly (>5°C above the setpoint)! What are the immediate steps?

A: This is a critical situation requiring immediate and calm action. Follow this emergency response hierarchy:

  • Stop Reagent Addition: Immediately cease the addition of the cyanide source.[10] This removes the fuel for the exotherm.

  • Enhance Cooling: Increase the efficiency of your cooling system. Lower the setpoint on your cryostat or add more dry ice/coolant to your cooling bath.[10]

  • Verify and Increase Stirring: Ensure the mechanical stirrer is functioning correctly and increase the stirring speed if it is safe to do so. This will improve heat transfer to the cooling medium and break up potential hot spots.[10]

  • Prepare for Emergency Quench: If the temperature continues to rise despite the above measures, you must be prepared to quench the reaction. This involves rapidly adding a pre-prepared, cold quenching agent to halt the reaction. (See Protocol 2 below).[6][10]

Q9: I'm observing significant byproduct formation, particularly the corresponding cyanohydrin. Is this related to poor exotherm control?

A: Yes, very likely. While cyanohydrin formation is a competing kinetic product, its prevalence can be exacerbated by poor temperature control.[7] High localized temperatures or a high concentration of unreacted aldehyde (before imine formation is complete) can favor the direct reaction of the aldehyde with cyanide.[7] To mitigate this:

  • Ensure Complete Imine Formation: Consider pre-stirring the aldehyde and amine before beginning cyanide addition to ensure the imine intermediate is fully formed.[7]

  • Maintain Strict Temperature Control: Operate at the lower end of the recommended temperature range for your specific reaction to favor the thermodynamically more stable aminonitrile product.[7]

  • Slow Cyanide Addition: A slow, controlled addition of the cyanide source keeps its instantaneous concentration low, reducing the rate of competing side reactions.

Q10: My reaction appears to have stalled after an initial, sharp temperature spike. What could have happened?

A: A rapid, uncontrolled temperature spike can lead to the thermal decomposition of reactants, the imine intermediate, or the aminonitrile product itself. This can effectively "kill" the reaction, leading to low conversion and a complex mixture of degradation products. To diagnose this, carefully analyze a sample of the reaction mixture by HPLC or LC-MS to identify the components. Prevention is the best strategy: use the proactive exotherm management techniques described in the next section.

Section 3: Proactive Exotherm Management & Protocols

Success lies in prevention. This section details the strategies and protocols for designing a safe and controlled cyanation reaction.

Q4: How should I design my experiment to proactively manage the exotherm?

A: The safest approach for exothermic reactions is to use a semi-batch reactor setup .[12][13] Unlike a batch process where all reactants are mixed at once, a semi-batch process involves the slow, controlled addition of one reactant (the cyanide source) to the others.[8][11] This strategy makes the reaction "dose-controlled," meaning the rate of heat generation is limited by the rate of your addition, not by the intrinsic reaction kinetics.[8] This provides an immediate and effective means of controlling the reaction.

Q5: What is the role of stirring and mixing in thermal control?

A: Vigorous and efficient stirring is non-negotiable. It ensures thermal homogeneity throughout the reactor, preventing the formation of dangerous localized hot spots and ensuring efficient heat transfer from the reaction mixture to the cooling jacket or bath.[10][11] A visible vortex is a good indicator of adequate stirring in a lab-scale flask.[10]

Illustrative Experimental Protocol 1: Controlled Cyanide Addition (Lab Scale)

Disclaimer: This protocol is illustrative and adapted from established procedures.[10] All personnel must conduct a thorough risk assessment and adapt parameters for their specific setup, scale, and reagents. This work must be performed in a well-ventilated chemical fume hood.

  • Setup: Equip a jacketed reactor or a round-bottom flask with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel for the cyanide solution. Place the flask in a cooling bath (e.g., ice-salt or dry ice-acetone) capable of maintaining the desired reaction temperature (e.g., 0-5 °C).

  • Initial Charge: Charge the reactor with the aldehyde/ketone, the amine source (e.g., ammonium chloride), and the solvent.

  • Cooling & Inerting: Begin vigorous stirring and cool the mixture to the setpoint temperature (e.g., 0 °C). Ensure the temperature is stable. Purge the vessel with nitrogen.

  • Cyanide Solution: In a separate beaker inside the fume hood, prepare a solution of the cyanide salt (e.g., NaCN) in deionized water.

  • Controlled Addition: Begin the slow, dropwise addition of the cyanide solution via the dropping funnel. The addition rate is the primary control parameter. A typical starting point for a lab scale might be 1-2 mL/minute.[10]

  • Monitoring: Continuously monitor the internal temperature. The addition rate must be slow enough that the cooling system can remove the generated heat in real-time, preventing any significant temperature rise. If the temperature increases by more than 2-3 °C, stop the addition and wait for it to return to the setpoint before resuming at a slower rate.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at the reaction temperature for an additional 1-2 hours to ensure full conversion.

  • Quenching: Proceed to a controlled quenching procedure to safely neutralize any unreacted cyanide.

Illustrative Experimental Protocol 2: Emergency Quenching Procedure

Disclaimer: This procedure is for emergency use only. All personnel must be trained on this procedure before beginning any cyanation work. A quench solution must be prepared and accessible at all times during the reaction.

  • Prerequisites: Have a large volume of a cold quenching solution ready. A common and effective quench for cyanide is a freshly prepared, cold (0-5 °C) aqueous solution of sodium hypochlorite (bleach, ~10%) adjusted to a pH > 10 with NaOH.[6][14] The basic pH is critical to prevent the formation of HCN gas.[6]

  • Execution: If a thermal runaway is confirmed and cannot be controlled by stopping addition and enhancing cooling, add the cold quenching solution to the reaction vessel as quickly as is safely possible.

  • Stirring: Maintain vigorous stirring during the quench to ensure rapid mixing and neutralization.

  • Monitoring: Continue to monitor the temperature. The quench should both dilute the reactants and neutralize the reactive cyanide, causing the temperature to drop.

  • Post-Quench: Allow the mixture to stir for several hours to ensure complete destruction of the cyanide before proceeding to waste disposal.[6]

Data & Parameters

Table 1: Comparison of Common Cyanide Sources

Cyanide SourceFormulaFormKey AdvantagesKey Disadvantages
Sodium/Potassium CyanideNaCN / KCNSolidInexpensive, readily available.Highly toxic solid, requires careful handling. Generates HCN with acid.[15]
Hydrogen CyanideHCNGas/LiquidHighly reactive.Extremely toxic and volatile gas. Requires specialized equipment and handling procedures.[3]
Trimethylsilyl Cyanide(CH₃)₃SiCNLiquidSafer to handle than HCN, effective under mild conditions.[16][17]More expensive, moisture-sensitive.[16]
In Situ Generatione.g., K₄[Fe(CN)₆] + PromoterSolidAvoids handling free cyanide salts directly.[15]Can require specific promoters or catalysts and may have slower reaction kinetics.

Table 2: Key Parameters for Exotherm Control

ParameterRecommended Control StrategyRationale
Addition Mode Semi-batch (slow, controlled addition of cyanide).[8][12]Makes the reaction rate dependent on the addition rate, not kinetics, preventing runaway.[8]
Temperature Maintain low and stable temperature (e.g., 0-5 °C).[10]Slows intrinsic reaction rate, improves selectivity, and provides a larger safety margin.
Stirring Speed Vigorous; maintain a visible vortex.[10]Ensures thermal homogeneity and efficient heat transfer to the cooling medium.[11]
Concentration Use the lowest concentration feasible for the process.Reduces the overall potential energy of the system and slows reaction kinetics.
Monitoring Continuous internal temperature monitoring.Provides real-time feedback to adjust the cyanide addition rate.
Section 4: Visualization of Workflows and Pathways

Visual aids are essential for understanding complex processes. The following diagrams illustrate key decision-making and reaction pathways.

ExothermManagementWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Emergency Response Start Start: Plan Synthesis RiskAssess Perform Risk Assessment (Known Exotherm?) Start->RiskAssess ChooseMethod Select Control Method RiskAssess->ChooseMethod Yes, High Risk PrepQuench Prepare Emergency Quench Solution ChooseMethod->PrepQuench Use Semi-Batch Addition StartReaction Start Reaction (Cooling & Stirring On) PrepQuench->StartReaction AddCyanide Slowly Add Cyanide Source StartReaction->AddCyanide MonitorTemp Continuously Monitor Internal Temperature AddCyanide->MonitorTemp TempOK Temp Stable? MonitorTemp->TempOK TempOK->AddCyanide Yes StopAddition STOP Cyanide Addition TempOK->StopAddition No (Temp Rising) EnhanceCool Enhance Cooling StopAddition->EnhanceCool CheckStir Verify/Increase Stirring EnhanceCool->CheckStir TempControl Temp Controlled? CheckStir->TempControl TempControl->AddCyanide Yes (Resume w/ Caution) ExecuteQuench EXECUTE EMERGENCY QUENCH TempControl->ExecuteQuench No (Runaway) StreckerReaction Aldehyde Aldehyde / Ketone (R-CO-R') Imine Imine Intermediate (R-C(=NH)-R') Aldehyde->Imine Amine Amine Source (e.g., NH₃) Amine->Imine Aminonitrile α-Aminonitrile Product Imine->Aminonitrile  Nucleophilic Attack  (HIGHLY EXOTHERMIC) Cyanide Cyanide Ion (CN⁻) Cyanide->Aminonitrile

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2-Amino-2-(2,3-dichlorophenyl)acetonitrile vs. 2-Amino-2-(3,4-dichlorophenyl)acetonitrile

Executive Summary In the landscape of neuroactive drug discovery and complex organic synthesis, regioisomeric α -aminonitriles serve as foundational building blocks. 2-Amino-2-(2,3-dichlorophenyl)acetonitrile and 2-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuroactive drug discovery and complex organic synthesis, regioisomeric α -aminonitriles serve as foundational building blocks. 2-Amino-2-(2,3-dichlorophenyl)acetonitrile and 2-amino-2-(3,4-dichlorophenyl)acetonitrile are two such critical intermediates. While they share identical molecular weights and core functionalities, the subtle shift in chlorine substitution—from the ortho/meta (2,3) to the meta/para (3,4) positions—drastically alters their steric profiles, reactivity kinetics, and downstream pharmaceutical applications.

This guide provides an objective, data-driven comparison of these two regioisomers, detailing their physicochemical properties, mechanistic pathways, and field-proven experimental protocols for their synthesis and utilization.

Structural & Physicochemical Comparison

The position of the chlorine atoms dictates not only the physical properties of the compounds but also their commercial availability forms. The 3,4-dichloro isomer is widely utilized in both its free base and hydrochloride salt forms, whereas the 2,3-dichloro isomer is predominantly handled as a free base[1][2].

Property / Metric2-Amino-2-(2,3-dichlorophenyl)acetonitrile2-Amino-2-(3,4-dichlorophenyl)acetonitrile
CAS Registry Number 837369-52-5[3]91481-25-3 (Base)[2]40658-57-9 (HCl Salt)[1]
Molecular Formula C₈H₆Cl₂N₂C₈H₆Cl₂N₂
Molecular Weight 201.05 g/mol 201.05 g/mol
Structural Feature Ortho/Meta chlorine substitutionMeta/Para chlorine substitution
Steric Profile High steric hindrance at the ortho positionMinimal steric hindrance near the reactive center
Downstream Target 2,3-Dichlorophenylglycine3,4-Dichlorophenylglycine (DCPG)
Primary Application CNS therapeutics, Anticonvulsant precursorsmGlu8 Agonists, Addiction research[4]

Mechanistic Pathways & Downstream Applications

The divergence in utility between these two isomers becomes apparent during their downstream derivatization.

The 2,3-Dichloro Pathway: The 2,3-dichloro isomer is primarily hydrolyzed to yield 2,3-dichlorophenylglycine. The ortho-chlorine atom mimics the structural motifs found in several established central nervous system (CNS) drugs, such as lamotrigine analogs. The steric bulk provided by the 2,3-substitution pattern is often crucial for locking the conformation of the resulting drug molecule within its target receptor pocket.

The 3,4-Dichloro Pathway: Conversely, the 3,4-dichloro isomer is the direct precursor to 3,4-dichlorophenylglycine (DCPG). When resolved into its (S)-enantiomer, (S)-3,4-DCPG acts as a highly selective agonist for the metabotropic glutamate receptor 8 (mGlu8). In advanced addiction research, (S)-3,4-DCPG has been experimentally proven to suppress alcohol self-administration and cue-induced reinstatement of alcohol-seeking behavior[4].

G cluster_23 2,3-Dichloro Isomer Pathway cluster_34 3,4-Dichloro Isomer Pathway Aldehyde23 2,3-Dichlorobenzaldehyde Nitrile23 2-Amino-2-(2,3-dichlorophenyl) acetonitrile Aldehyde23->Nitrile23 Strecker Reaction Glycine23 2,3-Dichlorophenylglycine Nitrile23->Glycine23 Acid Hydrolysis Target23 CNS Therapeutics (Anticonvulsant Precursors) Glycine23->Target23 Derivatization Aldehyde34 3,4-Dichlorobenzaldehyde Nitrile34 2-Amino-2-(3,4-dichlorophenyl) acetonitrile Aldehyde34->Nitrile34 Strecker Reaction Glycine34 (S)-3,4-DCPG Nitrile34->Glycine34 Hydrolysis & Resolution Target34 mGlu8 Receptor Agonists (Addiction Intervention) Glycine34->Target34 Receptor Binding

Fig 1: Synthetic pathways and downstream applications of the two regioisomers.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind each step. The following protocols utilize the Zelinsky-Stadnikoff modification of the Strecker synthesis, which avoids the extreme inhalation hazards of anhydrous HCN gas by generating cyanide anions in situ.

Protocol 1: Modified Strecker Synthesis of α -Aminonitriles

Causality Check: The 2,3-dichloro isomer experiences significant steric hindrance and inductive electron withdrawal from the ortho-chlorine. This impedes the nucleophilic attack of ammonia. Therefore, synthesizing the 2,3-dichloro aminonitrile requires gentle heating (40–50 °C), whereas the 3,4-dichloro analog proceeds smoothly at ambient temperature.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 10.0 mmol of the respective dichlorobenzaldehyde in 20 mL of methanol. Add a solution of ammonium chloride (12.0 mmol) in 10 mL of 28% aqueous ammonia.

    • Validation: Stir for 2 hours. The disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) in FT-IR validates complete imine conversion.

  • Cyanide Addition: Cool the reaction mixture to 0 °C. Carefully add sodium cyanide (11.0 mmol) dissolved in 5 mL of water dropwise. (Perform strictly in a fume hood).

  • Nucleophilic Trapping:

    • For the 3,4-dichloro isomer: Stir at room temperature for 12 hours.

    • For the 2,3-dichloro isomer: Heat to 45 °C and stir for 18 hours to overcome ortho-steric bulk.

  • Workup & Extraction: Quench with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: The presence of a sharp nitrile peak (~2230 cm⁻¹) in FT-IR and the shift of the α -proton in ¹H-NMR (~4.8-5.2 ppm) confirms the formation of the α -aminonitrile.

Protocol 2: Acid-Catalyzed Hydrolysis to Substituted Phenylglycines

Causality Check: α -Aminonitriles are highly resistant to mild hydrolysis. Concentrated hydrochloric acid under rigorous reflux is thermodynamically required to fully hydrate the nitrile to an amide, and subsequently cleave it to the carboxylic acid.

Step-by-Step Workflow:

  • Suspension: Suspend 5.0 mmol of the synthesized α -aminonitrile in 15 mL of 6N HCl.

  • Reflux: Heat the mixture to a rolling reflux (105–110 °C) for 16 hours. The initial suspension will gradually dissolve as the hydrophilic amino acid is formed.

  • Self-Purifying Crystallization: Remove the heat and allow the solution to cool to room temperature, then transfer to an ice bath (0 °C) for 2 hours. The high chloride ion concentration forces the precipitation of the substituted phenylglycine hydrochloride salt.

  • Isolation: Filter the white to off-white precipitate under vacuum and wash with ice-cold acetone (2 x 5 mL) to remove any unreacted starting material or colored impurities.

  • Validation: Analyze via LC-MS to confirm the mass shift from 201.05 m/z to 220.05 m/z (free base of the amino acid).

Conclusion & Selection Matrix

The choice between these two regioisomers hinges entirely on the target biological space:

  • Select 2-Amino-2-(2,3-dichlorophenyl)acetonitrile when developing conformationally restricted CNS therapeutics where ortho-substitution is required to lock the molecule into a specific binding pocket (e.g., voltage-gated sodium channel inhibitors).

  • Select 2-amino-2-(3,4-dichlorophenyl)acetonitrile when synthesizing mGlu8 receptor modulators or studying addiction pathways, as the resulting (S)-3,4-DCPG is a gold-standard pharmacological tool for suppressing ethanol self-administration[4].

References

  • CAS 837369-52-5 | Sigma-Aldrich. Sigma-Aldrich.
  • 2-amino-2-(2,3-dichlorophenyl)
  • 2-amino-2-(3,4-dichlorophenyl)
  • 2-Amino-2-(3,4-dichlorophenyl)acetonitrile | 91481-25-3. Sigma-Aldrich.
  • Effects of alcohol on c-Myc protein in the brain - PMC. NIH.

Sources

Comparative

A Comparative Guide to the Biological Activity of Substituted Aminonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Aminonitrile Scaffold in Medicinal Chemistry Substituted aminonitriles are a fascinating and highly versatile class of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminonitrile Scaffold in Medicinal Chemistry

Substituted aminonitriles are a fascinating and highly versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural motif, characterized by an amino group and a nitrile group attached to the same carbon atom, serves as a valuable pharmacophore and a key intermediate in the synthesis of a wide array of biologically active molecules, including α-amino acids and various heterocyclic compounds. The reactivity of the nitrile group, coupled with the diverse substitutions possible on the amino group and the carbon backbone, allows for the fine-tuning of their physicochemical properties and biological activities.

This guide provides a comparative analysis of the biological activities of various substituted aminonitrile analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative data from various studies, and provide detailed experimental protocols for the evaluation of their biological effects.

I. Anticancer Activity of Substituted Aminonitrile Analogs

A significant area of research for substituted aminonitriles has been in the development of novel anticancer agents. The aminonitrile scaffold has been incorporated into various heterocyclic systems, leading to compounds with potent cytotoxic activity against a range of cancer cell lines.

Comparative Cytotoxicity

The following table summarizes the in vitro anticancer activity of several classes of substituted aminonitrile-related analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
2,3-Diphenylacrylonitriles Varied on phenyl ringsMCF-7 (Breast)23 - 44[1]
MDA-MB-231 (Breast)9 - 41[1]
9-Aminoacridines N-Aryl/Alkyl substitutionsPC3 (Prostate)27.31[2]
Phenylacrylonitriles Methoxy substitutionsMCF-7 (Breast)34 - 44[3]
Thienopyrimidines 4-Benzylamino substitutionsEGFR expressing cellsVaries[4]
1H-pyrazolo[3,4-d]pyrimidine Varied substitutionsLung Cancer CellsVaries[5]

Note: The IC50 values are sourced from multiple studies and are presented here for comparative purposes. Experimental conditions may vary between studies.

Mechanism of Action: Targeting Key Signaling Pathways

Many anticancer aminonitrile derivatives exert their effects by inhibiting key players in cancer cell signaling, such as receptor tyrosine kinases (RTKs). The Epidermal Growth Factor Receptor (EGFR) is a prominent RTK that, when overexpressed or mutated, drives the proliferation and survival of cancer cells.[5][6] The binding of a ligand, such as EGF, to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which ultimately promote cell growth, proliferation, and survival.[6] Certain aminonitrile-containing compounds have been designed to act as EGFR inhibitors, blocking these downstream signals and inducing apoptosis in cancer cells.[4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Aminonitrile_Inhibitor Aminonitrile Inhibitor Aminonitrile_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of aminonitrile analogs.

II. Antimicrobial Activity of Substituted Aminonitrile Analogs

The aminonitrile scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for various aminonitrile derivatives against clinically relevant bacterial and fungal strains.

Compound ClassSubstituentsMicroorganismMIC (µg/mL)Reference
α-Aminonitriles Varied aryl and amino groupsStreptococcus pyogenes 308 A1.6[7]
Indolyl Derivatives Amino-guanidinium moietiesKlebsiella pneumoniae (clinical isolates)4 - 16[8]
Amikacin Analogs 6′-N-acyl-3″-N-methylatedAmikacin-resistant E. coli & P. aeruginosaSignificantly decreased vs. amikacin[9]
Bi-α-amino nitriles Vanillin/o-vanillin derivedStaphylococcus aureusPromising (inhibition zones 11-21mm)[10][11]
Escherichia coliPromising (inhibition zones 11-21mm)[10][11]

Note: MIC values are highly dependent on the specific strain and testing methodology. Data is aggregated from multiple sources for a comparative overview.

III. Enzyme Inhibition by Substituted Aminonitrile Analogs

The electrophilic nature of the nitrile group makes it an effective "warhead" for the covalent or reversible inhibition of various enzymes, particularly proteases. This has led to the development of aminonitrile-based inhibitors for a range of therapeutic targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[12] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[13][14] Several aminonitrile-containing compounds have been developed as potent and selective DPP-4 inhibitors.[15][16]

Compound ClassSubstituentsTargetIC50 (nM)Reference
β-Amino-N-acylhydrazones Varied substitutionsDPP-4Varies[14]
Pyrazolopyrimidines Varied substitutionsDPP-4106 - 442[13]
Benzimidazoles Varied substitutionsDPP-48[12]
Pyrrole-3-carboximidamides Varied substitutionsDPP-412.19 - 23.08[14]

Note: IC50 values are presented to illustrate the potency of different aminonitrile-based scaffolds as DPP-4 inhibitors.

IV. Experimental Protocols

A. Determination of Cytotoxicity (IC50) using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test aminonitrile analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.[17][18]

Caption: Workflow for IC50 determination using the MTT assay.

B. Determination of Antimicrobial Activity (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the microorganism is tested against serial dilutions of the antimicrobial agent in a liquid culture medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test aminonitrile analogs in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

V. Conclusion and Future Perspectives

Substituted aminonitriles represent a rich and versatile scaffold for the discovery of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies highlights their potential to address significant unmet medical needs. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the potency and selectivity of these compounds. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of aminonitrile analogs, as well as on the elucidation of their detailed mechanisms of action to guide further drug development efforts. The continued exploration of this chemical space holds great promise for the future of medicine.

References

  • Ali, M. A., et al. (2017). A novel series of thiazole-clubbed quinazoline derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3472.
  • Dastjerdi, M. A., et al. (2017). A novel series of 1,2,3-triazole-5-carboximidamide derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 253-261.
  • Various Authors. (2021). Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. European Journal of Medicinal Chemistry, 223, 113645.
  • Various Authors. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671.
  • Rhee, J. K., et al. (2005). Inhibition of influenza virus replication by nitric oxide. Journal of Virology, 79(1), 583-587.
  • Various Authors. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9403.
  • Sharma, P., & Soman, S. S. (2021). A novel group of structurally similar 3-aminocoumarin derivatives as DPP-4 inhibitors. Bioorganic Chemistry, 115, 105224.
  • Various Authors. (2025). Antiviral-effect of nitrogen-containing compounds isolated from Sarcodon imbricatus on influenza A virus through regulation of ZBP-1 mediated necroptosis. Biomedicine & Pharmacotherapy, 182, 117732.
  • Al-Jibouri, M. N. (2024). Synthesis, Characterization and Antibacterial Activity Study of New 𝜶-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions. Al-Nahrain Journal of Science, 27(1), 1-8.
  • Various Authors. (2021). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules, 26(18), 5555.
  • Csupor, D., et al. (2008). Synthesis and Antimicrobial Activity of 7 alpha-amino-23,24-bisnor-5 alpha-cholan-22-ol Derivatives. Archiv der Pharmazie, 341(4), 249-254.
  • Various Authors. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Bioorganic Chemistry, 148, 107277.
  • Al-Jibouri, M. N., & Al-Masoudi, N. A. (2024). Synthesis, Characterization and Antimicrobial Evolution of New Bi-α-amino Nitrile Compounds. Al-Nahrain Journal of Science, 27(1), 9-16.
  • Wallace, M. B., et al. (2014). A novel family of non-covalent, benzimidazole-based DPP-4 inhibitors from a small fragment hit. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
  • Various Authors. (2014). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza. Part II: Future compounds against influenza virus. Future Virology, 9(12), 1145-1160.
  • Various Authors. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 30(4), 1234.
  • Various Authors. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
  • Various Authors. (2020). Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders. Journal of Medicinal Chemistry, 63(4), 1623-1643.
  • Various Authors. (2025). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistryOpen, 14(6), e202500098.
  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry.
  • Various Authors. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Scientific Reports, 7(1), 40883.
  • Various Authors. (2024). Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach. International Journal of Molecular Sciences, 25(9), 4891.
  • Ban, Y. H., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 718951.
  • Various Authors. (2016). Antiviral strategies against influenza virus: towards new therapeutic approaches. Cellular and Molecular Life Sciences, 73(10), 2017-2037.
  • Various Authors. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Pharmacological Research, 195, 106885.
  • Various Authors. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1335-1340.
  • Various Authors. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(6), 1385.
  • BenchChem. (2025). Unraveling Cellular Responses: A Comparative Analysis of MEK Inhibitor IC50 Values Across Cancer Cell Lines. BenchChem.
  • Various Authors. (2020).
  • Various Authors. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.

Sources

Validation

validation of "2-Amino-2-(2,3-dichlorophenyl)acetonitrile" purity by HPLC

Analytical Validation Guide: HPLC Purity Determination of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile As a Senior Application Scientist, I frequently see analytical methods fail not because of instrument malfunction, but...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: HPLC Purity Determination of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

As a Senior Application Scientist, I frequently see analytical methods fail not because of instrument malfunction, but due to a fundamental mismatch between the analyte’s intrinsic chemistry and the chosen chromatographic environment. When validating the purity of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS 837369-52-5)—a critical α -amino nitrile intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs)—standard high-performance liquid chromatography (HPLC) approaches often yield erratic results.

This guide objectively compares standard Reverse-Phase HPLC (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the chemical causality behind experimental choices, and provides a self-validating, ICH Q2(R2)-compliant protocol for accurate purity determination[1][2].

The Analytical Challenge: The Retro-Strecker Reaction

To design a robust analytical method, we must first understand the molecule's vulnerabilities. 2-Amino-2-(2,3-dichlorophenyl)acetonitrile is synthesized via a Strecker reaction. However, α -amino nitriles are thermodynamically unstable in certain aqueous environments and are highly susceptible to the retro-Strecker reaction [3].

When exposed to the acidic mobile phases typically used in standard RP-HPLC (e.g., 0.1% Trifluoroacetic acid [TFA] or Formic acid), the amine group protonates, triggering the elimination of hydrogen cyanide (HCN) and the formation of an imine, which rapidly hydrolyzes into 2,3-dichlorobenzaldehyde and ammonia[3][4]. This on-column degradation manifests as split peaks, severe tailing, and the appearance of artifact impurities that falsely lower the reported purity of the batch.

RetroStrecker A 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (Intact Analyte) B Protonation of Amine (Acidic Mobile Phase, e.g., 0.1% TFA) A->B C Elimination of HCN (Retro-Strecker Intermediate) B->C D 2,3-Dichlorobenzaldehyde + NH4+ (Artifact Impurities) C->D

Figure 1: Mechanism of acid-catalyzed retro-Strecker degradation of α-amino nitriles during RP-HPLC.

Methodological Comparison: Finding the Optimal System

To prevent retro-Strecker degradation, the mobile phase must be kept near a neutral pH (pH 6.5–7.5). However, neutralizing the mobile phase introduces a secondary chromatographic challenge: the primary amine remains unprotonated or partially protonated, drastically altering its polarity and retention behavior.

Below is an objective comparison of three distinct chromatographic strategies:

  • Method A: Standard RP-HPLC (Acidic) – Utilizes a C18 column with 0.1% TFA.

  • Method B: Buffered RP-HPLC (Neutral) – Utilizes a C18 column with 10 mM Ammonium Bicarbonate (pH 7.4).

  • Method C: HILIC (Neutral) – Utilizes an Amide-bonded stationary phase with 10 mM Ammonium Formate (pH 6.8) in high organic concentration.

Quantitative Performance Comparison
ParameterMethod A: Acidic RP-HPLCMethod B: Neutral RP-HPLCMethod C: Neutral HILIC
Retention Factor ( k′ ) 2.80.6 (Poor retention)4.2 (Optimal)
Peak Symmetry (Tailing) 1.95 (Severe tailing)1.451.08 (Highly symmetric)
Theoretical Plates ( N ) < 3,0006,500> 15,000
On-Column Degradation 12.5% (Artifacts present)< 1.0%< 0.1% (Stable)
Suitability for Purity FAIL MARGINAL PASS

Causality of Results:

  • Method A fails because the acidic environment catalyzes the retro-Strecker degradation[3].

  • Method B prevents degradation, but the highly polar amino nitrile elutes too close to the void volume ( k′<1 ) on a hydrophobic C18 phase, failing ICH specificity requirements for resolving early-eluting impurities.

  • Method C (HILIC) is the definitive solution. By using a hydrophilic stationary phase and a water-poor/organic-rich mobile phase buffered to pH 6.8, we achieve excellent retention of the polar amine while completely suppressing degradation.

Step-by-Step Validated Protocol (HILIC Workflow)

The following methodology utilizes a Quality-by-Design (QbD) approach, aligning with the newly effective ICH Q2(R2) guidelines for the validation of analytical procedures[1][2].

Phase 1: Chromatographic Conditions
  • Column: Amide-HILIC column (e.g., Waters XBridge Amide), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 6.8.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Isocratic Elution: 15% Mobile Phase A / 85% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (Photodiode Array for peak purity assessment).

  • Sample Diluent: 80% Acetonitrile / 20% Water (Critical: High aqueous diluents will cause peak distortion in HILIC).

Phase 2: ICH Q2(R2) Validation Execution

A self-validating protocol must inherently prove its own reliability. Execute the following steps:

  • System Suitability Testing (SST): Inject the reference standard (100 µg/mL) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing factor ≤1.5 ; Theoretical plates ≥10,000 .

  • Specificity (Selectivity): Inject a blank (diluent), the main analyte, and a sample spiked with known synthetic impurities (e.g., 2,3-dichlorobenzaldehyde).

    • Causality Check: Ensure the PDA detector confirms peak purity (no co-eluting degradants)[1].

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . Residual plots must show random distribution[1][2].

  • Accuracy (Recovery): Spike known amounts of the amino nitrile into a synthetic matrix at 80%, 100%, and 120% levels, preparing three replicates per level.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Robustness: Deliberately vary the mobile phase buffer pH ( ±0.2 units) and column temperature ( ±5 °C). Ensure the analyte remains stable and resolution from impurities does not drop below 2.0[2].

Validation V1 Method Design (HILIC, pH 6.8) V2 Specificity (Peak Purity) V1->V2 V3 Linearity & Range (LOQ to 150%) V2->V3 V4 Accuracy (Spike Recovery) V3->V4 V5 Precision (Repeatability) V4->V5 V6 ICH Q2(R2) Validated Method V5->V6

Figure 2: Lifecycle approach to analytical validation following ICH Q2(R2) guidelines.

Summary

Attempting to analyze 2-Amino-2-(2,3-dichlorophenyl)acetonitrile using standard acidic RP-HPLC is a methodological trap that leads to chemically induced degradation artifacts. By understanding the causality of the retro-Strecker reaction, researchers can pivot to a buffered HILIC system. This approach not only stabilizes the α -amino nitrile but also provides superior retention and peak shape, ensuring that the resulting purity data is scientifically unassailable and fully compliant with ICH Q2(R2) regulatory standards.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines, 2023. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs AI, 2024. Available at: [Link]

  • Urogdi, L., et al. "Synthesis of Polypeptides and Poly( α -hydroxy esters) from Aldehydes Using Strecker Synthesis." ACS Omega, 2023. Available at:[Link]

  • Wegman, M. A., et al. "Stereoretentive Nitrile Hydratase-Catalysed Hydration of d-Phenylglycine Nitrile." Organic Process Research & Development, 2000. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing Cyanide Sources in Aminonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the formation of α-aminonitriles stands as a cornerstone transformation, providing a direct gateway to a div...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of α-aminonitriles stands as a cornerstone transformation, providing a direct gateway to a diverse array of valuable molecules, including α-amino acids, vicinal diamines, and nitrogen-containing heterocycles. The classical Strecker synthesis, a three-component reaction between a carbonyl compound, an amine, and a cyanide source, remains a widely utilized and powerful tool for this purpose.[1][2][3] However, the choice of the cyanide source is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and safety profile. This guide provides an in-depth, objective comparison of the most commonly employed cyanide sources in aminonitrile synthesis, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Heart of the Matter: The Strecker Reaction

The Strecker reaction proceeds through the initial formation of an imine from the reaction of an aldehyde or ketone with an amine. Subsequent nucleophilic addition of a cyanide anion to the imine generates the α-aminonitrile.[1][3][4]

Strecker_Mechanism Carbonyl Compound Carbonyl Compound Imine Imine Carbonyl Compound->Imine + Amine - H₂O Amine Amine α-Aminonitrile α-Aminonitrile Imine->α-Aminonitrile + Cyanide Cyanide Source Cyanide Source Cyanide Source->α-Aminonitrile

Caption: Generalized workflow of the Strecker aminonitrile synthesis.

The nature of the cyanide source dictates how the cyanide anion is delivered to the imine, influencing reactivity and dictating the necessary reaction conditions. This guide will focus on four of the most prevalent cyanide sources: sodium cyanide (NaCN), potassium cyanide (KCN), trimethylsilyl cyanide (TMSCN), and acetone cyanohydrin.

The Workhorses: Alkali Metal Cyanides (NaCN and KCN)

Sodium and potassium cyanide are the most traditional and cost-effective cyanide sources for aminonitrile synthesis.[1] They are ionic salts that provide a direct source of the cyanide anion (CN⁻) in solution.

Mechanism of Action with NaCN/KCN:

In the presence of a protic solvent or a mild acid (often ammonium chloride, which also serves as the ammonia source in the classic Strecker reaction), an equilibrium is established, generating hydrocyanic acid (HCN).[1][5] The imine formed in situ is then protonated, activating it towards nucleophilic attack by the cyanide anion.

NaCN_KCN_Mechanism NaCN/KCN NaCN/KCN HCN HCN NaCN/KCN->HCN + H₂O/H⁺ H₂O/H⁺ H₂O/H⁺ Imine Imine H₂O/H⁺->Imine α-Aminonitrile α-Aminonitrile HCN->α-Aminonitrile Iminium Ion Iminium Ion Imine->Iminium Ion + H⁺ Iminium Ion->α-Aminonitrile + CN⁻

Caption: Activation pathway with alkali metal cyanides.

Advantages:

  • Cost-effective: Readily available and inexpensive.

  • High atom economy: Directly provides the cyanide nucleophile.

Disadvantages:

  • High toxicity: Extreme caution is required for handling and disposal.[1]

  • Basic conditions: The use of alkali metal cyanides often necessitates basic or neutral conditions, which may not be compatible with sensitive substrates.

  • Solubility issues: Can have limited solubility in organic solvents, often requiring aqueous or biphasic systems.[6]

The Modern Contender: Trimethylsilyl Cyanide (TMSCN)

Trimethylsilyl cyanide is a volatile, covalent cyanide source that has gained significant popularity due to its enhanced reactivity and compatibility with a broader range of reaction conditions.[7]

Mechanism of Action with TMSCN:

TMSCN can react via two primary pathways. In the presence of a Lewis acid catalyst, the carbonyl or imine is activated, and the cyanide is delivered from the TMSCN.[8][9][10] Alternatively, in the presence of a protic source, TMSCN can generate HCN in situ.[11] The silyl group also acts as a protecting group for the intermediate cyanohydrin or amino alcohol.

TMSCN_Mechanism cluster_lewis_acid Lewis Acid Catalysis cluster_protic Protic Conditions Imine_LA Imine Activated Imine Activated Imine Imine_LA->Activated Imine + Lewis Acid Lewis Acid Lewis Acid Lewis Acid->Activated Imine α-Aminonitrile_LA α-Silylated Aminonitrile Activated Imine->α-Aminonitrile_LA + TMSCN TMSCN_LA TMSCN TMSCN_LA->α-Aminonitrile_LA TMSCN_P TMSCN HCN_P HCN TMSCN_P->HCN_P + H₂O/ROH H₂O/ROH H₂O/ROH H₂O/ROH->HCN_P α-Aminonitrile_P α-Aminonitrile HCN_P->α-Aminonitrile_P Imine_P Imine Imine_P->α-Aminonitrile_P + HCN

Caption: Dual mechanistic pathways for TMSCN in aminonitrile synthesis.

Advantages:

  • High reactivity: Often provides higher yields and faster reaction times compared to alkali metal cyanides.[8][9]

  • Mild reaction conditions: Can be used under neutral or mildly acidic conditions, expanding substrate scope.[7]

  • Good solubility: Soluble in a wide range of organic solvents.

Disadvantages:

  • Cost: Significantly more expensive than NaCN or KCN.

  • Moisture sensitive: Reacts with water to release toxic HCN gas.[12]

  • High toxicity: A volatile and highly toxic reagent.

The Convenient Alternative: Acetone Cyanohydrin

Acetone cyanohydrin is a liquid that serves as a convenient and less hazardous source of hydrogen cyanide in situ.[13] It is often used in reactions where the slow and controlled release of HCN is beneficial.

Mechanism of Action with Acetone Cyanohydrin:

Acetone cyanohydrin is in equilibrium with acetone and HCN. This equilibrium can be shifted to release HCN, which then participates in the Strecker reaction.[14]

Acetone_Cyanohydrin_Mechanism Acetone Cyanohydrin Acetone Cyanohydrin HCN HCN Acetone Cyanohydrin->HCN ⇌ Acetone + HCN Acetone Acetone Acetone->HCN α-Aminonitrile α-Aminonitrile HCN->α-Aminonitrile Imine Imine Imine->α-Aminonitrile + HCN

Caption: Equilibrium-based HCN generation from acetone cyanohydrin.

Advantages:

  • Convenient HCN source: Easier to handle than gaseous HCN.[13]

  • Controlled release: The equilibrium nature of HCN generation can be advantageous in some reactions.

Disadvantages:

  • Toxicity: Highly toxic and can readily decompose to release HCN.[15]

  • Lower reactivity: May require longer reaction times or higher temperatures compared to TMSCN.

  • Byproduct formation: The presence of acetone can potentially lead to side reactions.

Head-to-Head Comparison: Experimental Data

A direct comparison of these cyanide sources under identical conditions is crucial for selecting the optimal reagent. The following table summarizes experimental data from a study on the synthesis of N-acylated α-aminonitriles, providing a clear performance benchmark.[6][16]

Cyanide SourceCatalystSolventYield (%)
KCN NoneACN77
THF82
Toluene74
DCM79
Methanol73
DMF81
DMSO93
water/DMF94
TMSCN NoneTHF0
Toluene0
DCM0
DMF0
BiBr₃ACN42
InCl₃DCM67
Acetone Cyanohydrin NoneTHFNo Product
QuinineTHF72

Analysis of Comparative Data:

The data clearly indicates that for this particular transformation, KCN was the most effective cyanide source , providing high yields across a range of solvents without the need for a catalyst.[6][16] In contrast, TMSCN required a Lewis acid catalyst to show any reactivity, and even then, the yields were generally lower than with KCN.[6][16] Acetone cyanohydrin was largely ineffective under these conditions, only showing some conversion in the presence of an organocatalyst.[6][16]

It is important to note that the optimal cyanide source can be highly substrate and reaction-condition dependent. While KCN proved superior in this instance, TMSCN's higher reactivity under milder, non-aqueous conditions often makes it the reagent of choice for complex and sensitive substrates.

Experimental Protocols

General Considerations:

EXTREME CAUTION: All cyanide-containing reagents are highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [1] Never acidify cyanide waste, as this will generate highly toxic hydrogen cyanide gas. [7]

Protocol 1: Strecker Reaction using Sodium Cyanide (NaCN)

This protocol is adapted from a procedure for the synthesis of α-aminophenylacetonitrile.[17]

Materials:

  • Benzaldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Methanol

  • Water

  • Benzene

  • 6 N Hydrochloric acid

Procedure:

  • In a round-bottomed flask equipped with a stirrer, dissolve 100 g (2.0 moles) of 98% sodium cyanide in 400 ml of water.

  • Add 118 g (2.2 moles) of ammonium chloride and stir at room temperature until dissolved.

  • Add a solution of 212 g (2.0 moles) of benzaldehyde in 400 ml of methanol in one portion. The reaction is exothermic, and the temperature will rise.

  • Continue stirring for 2 hours.

  • Dilute the mixture with 1 L of water and extract with 1 L of benzene.

  • Wash the benzene layer with three 50-ml portions of water.

  • Extract the aminonitrile from the benzene solution by shaking with 600 ml, followed by two 300-ml portions of 6 N hydrochloric acid.

  • The product can then be isolated from the acidic aqueous layer.

Protocol 2: Strecker Reaction using Trimethylsilyl Cyanide (TMSCN)

This protocol is a general procedure for the Lewis acid-catalyzed Strecker reaction.[18]

Materials:

  • Aldehyde or ketone

  • Amine

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis acid catalyst (e.g., InCl₃, BiBr₃)

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equiv) and amine (1.0 equiv) in the anhydrous solvent, add the Lewis acid catalyst (e.g., 10 mol%).

  • Stir the mixture at room temperature for a short period to allow for imine formation.

  • Add TMSCN (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Strecker Reaction using Acetone Cyanohydrin

This protocol describes a catalyst-free Strecker reaction in water.[19]

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • Amine

  • Acetone cyanohydrin

  • Water

Procedure:

  • In a reaction vessel, combine the carbonyl compound (1.0 equiv), amine (1.0 equiv), and acetone cyanohydrin (1.1-1.5 equiv) in water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate directly from the reaction mixture and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to afford the α-aminonitrile.

Safety First: Handling and Disposal of Cyanide Reagents

The extreme toxicity of all cyanide sources necessitates stringent safety protocols.

Handling:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE , including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep cyanide reagents away from acids and moisture to prevent the formation of HCN gas.[12]

Quenching and Waste Disposal:

Unreacted cyanide in reaction mixtures and contaminated materials must be neutralized before disposal. The standard procedure involves oxidation under basic conditions.[7][20]

Quenching Protocol:

  • Ensure the waste solution is basic (pH > 10). If necessary, add a concentrated solution of sodium hydroxide.

  • Slowly add an excess of an oxidizing agent , such as sodium hypochlorite (bleach) or calcium hypochlorite, with stirring.

  • Allow the mixture to stir for several hours to ensure complete oxidation of the cyanide.

  • Test for the absence of cyanide using commercially available test strips before disposal according to your institution's guidelines.

Conclusion

The selection of a cyanide source for aminonitrile synthesis is a multifaceted decision that requires careful consideration of reactivity, cost, substrate compatibility, and, most importantly, safety.

  • Alkali metal cyanides (NaCN, KCN) are cost-effective and efficient for robust substrates but are highly toxic and often require aqueous conditions.

  • Trimethylsilyl cyanide (TMSCN) offers high reactivity under mild, anhydrous conditions, making it suitable for sensitive and complex molecules, albeit at a higher cost.

  • Acetone cyanohydrin provides a convenient, though often less reactive, source of HCN.

Experimental evidence suggests that for certain applications, the traditional and more economical KCN can outperform its more modern counterparts.[6][16] Therefore, a thorough evaluation of the specific synthetic challenge at hand, coupled with a rigorous adherence to safety protocols, will ultimately guide the researcher to the most appropriate and effective cyanide source for their aminonitrile synthesis.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is my priority to ensure that our valued clients and partners in research and development not only have access to cutt...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to ensure that our valued clients and partners in research and development not only have access to cutting-edge chemical compounds but are also equipped with the knowledge to handle and dispose of them safely and responsibly. This guide provides essential, in-depth procedural information for the proper disposal of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile (CAS Number: 837369-52-5), a compound that, due to its chemical structure, requires careful management to mitigate risks to personnel and the environment.

Understanding the Hazard Profile of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile

2-Amino-2-(2,3-dichlorophenyl)acetonitrile is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness or dizziness.[1]

The presence of a nitrile group (-CN) also introduces the potential hazard of releasing highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[2] Furthermore, as a chlorinated aromatic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants.

Immediate Safety and Handling Protocols

Before beginning any work that may generate waste containing 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, it is imperative to establish a designated work area and have the following safety measures in place:

Engineering Controls:

  • Fume Hood: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE is provided in the table below.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Safety GogglesMust be chemical splash-proof to prevent eye contact, which can cause serious irritation.[3]
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving may be appropriate for extended handling periods.
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory to protect against skin contact.
Chemical-Resistant ApronRecommended when handling larger quantities.
Respiratory Protection NIOSH-Approved RespiratorA respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or during a large spill. Consult your institution's EHS department for specific guidance on respirator selection and fit-testing.
Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.

Step 1: Waste Segregation and Containerization

  • Waste Stream Identification: This compound is a halogenated organic waste . It must be segregated from non-halogenated organic waste streams to ensure proper disposal and to avoid increased disposal costs.[4]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-Amino-2-(2,3-dichlorophenyl)acetonitrile," and the approximate concentration and quantity. Your institution's EHS department will provide specific labeling requirements.

Step 2: Accumulation of Waste

  • Solid Waste: Collect un-used or contaminated solid 2-Amino-2-(2,3-dichlorophenyl)acetonitrile in a designated solid waste container. This includes contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from small spills.

  • Liquid Waste: Solutions containing 2-Amino-2-(2,3-dichlorophenyl)acetonitrile should be collected in a designated liquid waste container.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.

Step 3: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held 2-Amino-2-(2,3-dichlorophenyl)acetonitrile must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • Rinsate Collection: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container. Subsequent rinses may be managed as non-hazardous waste, pending approval from your institution's EHS department.

  • Container Defacing: After triple rinsing, the original label on the container must be completely defaced or removed before the container can be discarded as non-hazardous waste or recycled.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Waste Hauler: The waste will be handled by a licensed hazardous waste disposal company, which will ensure its proper treatment and disposal in accordance with all federal, state, and local regulations.[3]

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile waste.

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent it from spreading.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area. A 10% solution of household bleach can be effective for decontaminating surfaces from chlorinated compounds.[5] Allow for a sufficient contact time (at least 30 minutes) before wiping the area with a damp cloth. Be aware that bleach can be corrosive to some surfaces.[6]

  • Final Rinse: After decontamination, wipe the area with a cloth dampened with water to remove any bleach residue.

  • Dispose of Waste: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the laboratory immediately and alert others.

  • Isolate: Close the doors to the affected area to contain any potential vapors.

  • Contact EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Decontamination of Laboratory Equipment:

  • Non-porous surfaces: Equipment with non-porous surfaces that have come into contact with the compound should be decontaminated using the procedure outlined for small spills.

  • Porous materials: Porous materials that have been contaminated should be disposed of as hazardous waste.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.

Regulatory Considerations: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While a specific code for 2-Amino-2-(2,3-dichlorophenyl)acetonitrile may not be explicitly listed, it would likely fall under one or more of the following categories based on its chemical properties:

  • "F" Codes: These codes apply to wastes from non-specific sources. As a halogenated organic compound, it may be classified under codes such as F002 (spent halogenated solvents) if used as a solvent.[6]

  • "U" or "P" Codes: These codes are for discarded commercial chemical products. If the pure, unused compound is being discarded, it may be assigned a "U" or "P" code.[7]

  • Characteristic Wastes: Even if not specifically listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:

    • Toxicity (D-codes): Given its acute toxicity, the waste may be classified as a toxic hazardous waste.[7]

    • Ignitability (D001): This would depend on the flashpoint of any solutions.[8]

    • Corrosivity (D002): Unlikely for the pure compound, but possible for solutions.[8]

    • Reactivity (D003): Possible if the compound is unstable or can generate toxic gases.[9]

It is the responsibility of the waste generator to make a hazardous waste determination. Consult with your institution's EHS department to ensure the correct EPA hazardous waste codes are assigned to your waste stream.[7]

By adhering to these procedures, you can ensure the safe and compliant disposal of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile, protecting yourself, your colleagues, and the environment.

References

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  • University of Nebraska-Lincoln. (2024, April). Safe Operating Procedure: Biological Decontamination of Laboratory Equipment. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Effect of micelles on hydrolysis of di-2,3-dichloroaniline phosphate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • VendorNet. (n.d.). TABLE 1 - RCRA Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-2-(2,3-dichlorophenyl)acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Google Patents. (n.d.). US4072698A - Resolution of aminonitriles.
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  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • University of St Andrews. (n.d.). University Guidance on Decontamination. Retrieved from [Link]

  • Regulations.gov. (n.d.). Hazardous Waste Reference Guidebook. Retrieved from [Link]

  • PubMed. (2012, September 19). Redox-neutral α-cyanation of amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2,3-dichlorophenyl)acetonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-2-phenylacetonitrile. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]

  • ASC Quality Collaboration. (n.d.). Cleaning and Disinfection of Environmental Surfaces. Retrieved from [Link]

  • ACS Publications. (2015, May 29). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Microbial Decomposition of Chlorinated Aromatic Compounds. Retrieved from [Link]

  • University of Kentucky. (n.d.). Disinfection & Decontamination. Research Safety. Retrieved from [Link]

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]

  • YouTube. (2020, December 15). Lecture for Lesson VI.14: Nitriles and Strecker Amino Acid Synthesis. Retrieved from [Link]

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  • European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]

  • ACS Publications. (2004, June 12). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. Environmental Science & Technology. Retrieved from [Link]

  • Nova Molecular Technologies. (2015, May 5). Acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines.
  • Patsnap. (2015, November 25). Method for preparing 2,3-/2,6-dichloroaniline. Eureka. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, December 1). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of acetonitrile residues using oxidation processes. Retrieved from [Link]

  • MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]

  • PMC. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

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